Dimethyl 2,7-Naphthalenedicarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl naphthalene-2,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIBAMPRACRCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432283 | |
| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-47-5 | |
| Record name | 2,7-Dimethyl 2,7-naphthalenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,7-Naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 2,7-Naphthalenedicarboxylate: A Comprehensive Technical Guide
CAS Number: 2549-47-5
This technical guide provides an in-depth overview of Dimethyl 2,7-Naphthalenedicarboxylate, a key chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, spectroscopic data, synthesis, and applications, with a focus on experimental protocols and data presentation.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] It is a diester derivative of 2,7-naphthalenedicarboxylic acid. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 2549-47-5 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₄ | [1] |
| Molecular Weight | 244.24 g/mol | [3] |
| Appearance | White to Light yellow powder to crystal | [1][3] |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 2,7-Naphthalenedicarboxylic Acid Dimethyl Ester, Dimethyl 2,7-naphthalate | [1][3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data is available, though specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data is available for this compound. |
| IR | Infrared spectroscopy data is available. |
| Mass Spectrometry | Mass spectral data confirms the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Anhydrous methanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,7-naphthalenedicarboxylic acid in a large excess of anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization.
Experimental Workflow: Synthesis of Poly(ethylene 2,7-naphthalate)
This compound is a monomer used in the synthesis of high-performance polymers such as poly(ethylene 2,7-naphthalate) (PEN).
Materials:
-
This compound
-
Ethylene glycol
-
Catalyst (e.g., antimony(III) oxide)
Procedure:
-
Transesterification: Charge a reaction vessel with this compound, ethylene glycol, and the catalyst. Heat the mixture under a nitrogen atmosphere to a temperature of 190-220 °C. Methanol is evolved as a byproduct and is removed by distillation.
-
Polycondensation: After the transesterification is complete, the temperature is gradually increased to 280-300 °C, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward. The viscosity of the mixture increases as the polymer chains grow. The resulting poly(ethylene 2,7-naphthalate) is then extruded and pelletized.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the reviewed literature detailing the direct involvement of this compound in specific cellular signaling pathways. While naphthalene derivatives, in general, are known to exhibit a wide range of biological activities, further research is required to elucidate the specific interactions of this compound with biological systems.
Applications
The primary application of this compound is as a monomer in the production of high-performance polyesters, such as poly(ethylene 2,7-naphthalate) (PEN). PEN exhibits excellent thermal stability, mechanical strength, and gas barrier properties, making it suitable for applications in packaging, films, and fibers.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in the field of polymer chemistry as a monomer for high-performance polyesters. While its synthesis is achievable through standard esterification procedures, further research is needed to explore its potential biological activities and involvement in cellular signaling pathways.
References
Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Dimethyl 2,7-naphthalenedicarboxylate, a key intermediate in the production of high-performance polymers and advanced materials.[1] This document details the primary synthetic routes, experimental protocols, and key quantitative data to support research and development in this area.
Introduction
This compound is a diester of 2,7-naphthalenedicarboxylic acid. Its rigid and planar naphthalene core imparts exceptional thermal stability and mechanical strength to polymers derived from it.[1] Consequently, it is a valuable monomer in the synthesis of polyesters, polyamides, and liquid crystals, with applications in the automotive, electronics, and packaging industries.[1] This guide will focus on the prevalent methods for its laboratory-scale synthesis.
Synthetic Pathways
The synthesis of this compound can be approached through a multi-step process, commencing from readily available precursors. The overall synthetic scheme involves the preparation of 2,7-dimethylnaphthalene, its subsequent oxidation to 2,7-naphthalenedicarboxylic acid, and the final esterification to yield the target compound.
References
An In-depth Technical Guide to the Physical Properties of Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Dimethyl 2,7-naphthalenedicarboxylate. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for the determination of these properties are also included, alongside logical workflow diagrams to illustrate key processes.
Core Physical and Chemical Properties
This compound is a diester derivative of naphthalene-2,7-dicarboxylic acid. It presents as a white to light yellow crystalline powder.[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of polymers and other complex organic molecules. Its solubility in common organic solvents makes it a versatile reagent in various chemical reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₄H₁₂O₄ | [1][2] |
| Molecular Weight | 244.24 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 138 °C | [4][5] |
| Boiling Point | 375.26 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.225 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in other organic solvents. | [4] |
| Flash Point | 189.212 °C | |
| Vapor Pressure | 0 mmHg at 25 °C | |
| Refractive Index | 1.594 | |
| LogP (Predicted) | 3.40 | |
| Topological Polar Surface Area | 52.6 Ų | [1] |
| CAS Number | 2549-47-5 | [1][2] |
Chemical Structure and Synthesis Workflow
The structure of this compound consists of a naphthalene core substituted with two methyl carboxylate groups at the 2 and 7 positions.
Caption: Chemical Structure of this compound.
A common method for the synthesis of this compound is through the Fischer esterification of 2,7-naphthalenedicarboxylic acid with methanol in the presence of an acid catalyst.
Caption: Synthesis Workflow for this compound.
Experimental Protocols for Physical Property Determination
The following sections outline standard laboratory protocols for the determination of the key physical properties of solid organic compounds like this compound.
The melting point is a critical indicator of purity for a crystalline solid.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.
-
Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (0.5-1.0 °C) is indicative of a pure compound.
Since this compound is a solid at room temperature with a high predicted boiling point, direct measurement would require specialized equipment for distillation under high vacuum to prevent decomposition. The reported boiling point is a predicted value based on computational models.
A qualitative assessment of solubility in various solvents is performed to understand the polarity and potential applications of the compound.
-
Sample Preparation: A small, measured amount of the solid (e.g., 10-25 mg) is placed into a series of small test tubes.
-
Solvent Addition: A measured volume of the desired solvent (e.g., 0.5-1.0 mL of water, methanol, DMSO, etc.) is added to each test tube.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 60 seconds).
-
Classification: The solubility is classified as soluble (dissolves completely), partially soluble, or insoluble based on visual inspection. For water-soluble compounds, the pH of the resulting solution can be checked with litmus paper to identify acidic or basic properties.
Caption: General Experimental Workflow for Physical Property Determination.
Spectroscopic Characterization Protocols
Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC may also be performed.
-
Data Analysis: The chemical shifts (δ), integration values (for ¹H), and coupling constants (J) are analyzed to confirm the presence of the naphthalene ring protons, the methyl ester protons, and the corresponding carbon atoms, consistent with the expected structure.
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would include those for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.
[6][7][8][9][10]Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition and Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The spectrum is analyzed for the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (244.24), and for characteristic fragment ions.
This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The outlined protocols offer standardized methods for the verification of these properties.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide on the Structure and Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethyl 2,7-naphthalenedicarboxylate, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis protocols, and potential relevance in various scientific fields, including materials science and as a scaffold in medicinal chemistry.
Chemical Structure and Identification
This compound is an organic compound featuring a naphthalene core substituted with two methoxycarbonyl groups at the 2 and 7 positions. This symmetrical structure imparts a degree of rigidity and planarity to the molecule.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | dimethyl naphthalene-2,7-dicarboxylate[1] |
| Synonyms | 2,7-Naphthalenedicarboxylic acid dimethyl ester, Dimethyl 2,7-naphthalate |
| CAS Number | 2549-47-5[2] |
| Molecular Formula | C₁₄H₁₂O₄[2] |
| Molecular Weight | 244.24 g/mol [1] |
| InChI Key | WYIBAMPRACRCOM-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, purification, and application in synthesis.
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 138-140 °C | [3] |
| Boiling Point | 375.3 ± 15.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Purity | >98.0% (GC) | [2] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves the oxidation of a suitable precursor, such as 2,7-dimethylnaphthalene, to form 2,7-naphthalenedicarboxylic acid. The second step is the Fischer esterification of the dicarboxylic acid with methanol.
A common method for the synthesis of 2,7-naphthalenedicarboxylic acid is the oxidation of 2,7-dimethylnaphthalene.
Experimental Protocol: Oxidation of 2,7-Dimethylnaphthalene
This protocol is adapted from a general procedure for the oxidation of alkylnaphthalenes.[5]
-
Materials:
-
2,7-Dimethylnaphthalene
-
Sodium dichromate dihydrate
-
Water
-
6N Hydrochloric acid
-
-
Procedure:
-
A high-pressure autoclave is charged with 2,7-dimethylnaphthalene, sodium dichromate dihydrate (in excess), and water.
-
The autoclave is sealed and heated to approximately 250°C with continuous agitation for 18 hours.
-
After cooling, the reaction mixture is transferred to a beaker, and the hydrated chromium oxide is removed by filtration.
-
The filtrate is acidified with 6N hydrochloric acid, leading to the precipitation of 2,7-naphthalenedicarboxylic acid.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The dicarboxylic acid is then esterified with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This is a generalized protocol for Fischer esterification, adapted for this specific synthesis.[6]
-
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask, add 2,7-naphthalenedicarboxylic acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated to reflux with stirring for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
-
Synthesis and Purification Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Applications and Relevance to Drug Development
The primary application of this compound is as a monomer in the synthesis of high-performance polymers, most notably poly(ethylene naphthalate) (PEN). The rigid naphthalene unit in the polymer backbone imparts superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET).
While this compound itself is not a known therapeutic agent, the naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8] Naphthalene derivatives have been investigated for various therapeutic applications, including:
-
Anticancer Agents: Certain naphthalene derivatives have shown potent anticancer activity.[4][9]
-
Antimicrobial Agents: The naphthalene nucleus is a component of several antimicrobial drugs.[7][8]
-
Anti-inflammatory Agents: Some naphthalene-containing compounds have demonstrated anti-inflammatory properties.[8]
The rigid and planar nature of the naphthalene core makes it an attractive scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. The dicarboxylate functionality of the title compound offers synthetic handles for further chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs. For instance, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, or other functional groups, to generate libraries of novel compounds for biological screening.
Logical Relationship of Naphthalene Scaffold to Drug Discovery
Caption: The role of the naphthalene scaffold in the generation of novel compounds for drug discovery.
Conclusion
This compound is a well-defined chemical compound with significant applications in materials science. While its direct role in drug development has not been established, its underlying naphthalene scaffold is of considerable interest to medicinal chemists. The synthetic protocols outlined in this guide provide a basis for the preparation of this and related compounds for further investigation in both materials and life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2,7-naphthalenedicarboxylate, a dicarboxylate ester of naphthalene. While its isomers, particularly Dimethyl 2,6-naphthalenedicarboxylate, are well-known precursors to high-performance polymers like polyethylene naphthalate (PEN), this compound serves as a valuable building block in organic synthesis and as an impurity reference material.[1][2] This document details its core physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and analysis, and illustrates key workflows relevant to laboratory and research settings.
Physicochemical Properties and Molecular Data
This compound is a white to light yellow crystalline powder.[3][4] Its fundamental properties are crucial for its application in experimental and developmental chemistry. The quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 244.24 g/mol | [4][5] |
| Molecular Formula | C₁₄H₁₂O₄ | [3][4][5] |
| CAS Number | 2549-47-5 | [3][4][5] |
| IUPAC Name | dimethyl naphthalene-2,7-dicarboxylate | [5] |
| Synonyms | 2,7-Naphthalenedicarboxylic Acid Dimethyl Ester | [3][6] |
| Appearance | White to Light yellow powder to crystal | [3][4] |
| Topological Polar Surface Area | 52.6 Ų | [4][5] |
| Hydrogen Bond Donor Count | 0 | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
Experimental Protocols
The following sections describe detailed methodologies for the synthesis and analytical quantification of this compound. These protocols are based on established chemical principles and analogous procedures for related naphthalene derivatives.[7][8][9]
Synthesis Protocol: From 2,7-Dimethylnaphthalene
The synthesis of this compound can be conceptualized as a two-step process: the oxidation of 2,7-dimethylnaphthalene to 2,7-naphthalenedicarboxylic acid, followed by the Fischer esterification of the resulting diacid with methanol.
Step 1: Oxidation of 2,7-Dimethylnaphthalene to 2,7-Naphthalenedicarboxylic Acid
This procedure is adapted from the well-established method of oxidizing alkylarenes using a strong oxidizing agent like sodium dichromate in an aqueous medium under heat and pressure.[7]
-
Materials: 2,7-dimethylnaphthalene, sodium dichromate dihydrate, deionized water, 6M hydrochloric acid.
-
Equipment: High-pressure autoclave equipped with a stirrer or shaker mechanism, large Büchner funnel, vacuum flask, pH meter, vacuum oven.
-
Procedure:
-
Charge the autoclave with 2,7-dimethylnaphthalene (1 part by mole), sodium dichromate dihydrate (2.5 parts by mole), and deionized water.[7]
-
Seal the autoclave and heat the mixture to 250°C while continuously stirring or shaking. Maintain this temperature for 12-18 hours.[7] The internal pressure will be approximately 600 psi.
-
Cool the autoclave to room temperature while continuing agitation.[7] Carefully vent the pressure and open the vessel.
-
Transfer the contents, a mixture of the soluble sodium salt of the dicarboxylic acid and green hydrated chromium oxide precipitate, to a large beaker. Rinse the autoclave with hot water to ensure complete transfer.[7]
-
Filter the hot mixture through a large Büchner funnel to remove the chromium oxide. Wash the precipitate with warm water until the filtrate runs clear.[7]
-
Combine all filtrates and acidify with 6M hydrochloric acid until the pH is approximately 2-3, precipitating the 2,7-naphthalenedicarboxylic acid.
-
Allow the mixture to cool completely, then collect the white precipitate of 2,7-naphthalenedicarboxylic acid by vacuum filtration.
-
Wash the collected solid with deionized water to remove residual acid and salts, then dry to a constant weight in a vacuum oven at 50°C.
-
Step 2: Esterification of 2,7-Naphthalenedicarboxylic Acid
This protocol uses an acid catalyst to promote the esterification of the dicarboxylic acid with excess methanol, a standard Fischer esterification. The use of tungstate catalysts has also been shown to be effective for similar reactions.[9]
-
Materials: 2,7-naphthalenedicarboxylic acid (from Step 1), methanol (anhydrous), concentrated sulfuric acid (catalyst), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
Procedure:
-
To a round-bottom flask, add 2,7-naphthalenedicarboxylic acid and an excess of anhydrous methanol (e.g., a mass ratio of 6:1 methanol to diacid).[9]
-
Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the diacid weight).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Analytical Protocol: Quantification by HPLC-UV
This method, adapted from procedures for the 2,6-isomer, is suitable for the quantitative analysis of this compound in various matrices.[8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Materials: Acetonitrile (HPLC grade), water (HPLC grade), reference standard of this compound.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set to a UV maximum of the analyte, typically around 245 nm or 288 nm for the naphthalene chromophore.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
-
Calibration: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. Determine the linearity (R² value).
-
Analysis: Inject the prepared sample solution.
-
Quantification: Determine the peak area of the analyte in the sample chromatogram and use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample.
-
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. 2,7-Dimethyl 2,7-naphthalenedicarboxylate | C14H12O4 | CID 9881315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Naphthalenedicarboxylate Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Synthesis, Properties, and Applications of Naphthalenedicarboxylate Isomers
Naphthalenedicarboxylic acids (NDAs) and their corresponding esters are a critical class of organic compounds that serve as versatile building blocks in polymer chemistry, coordination chemistry, and drug development. The positional isomerism of the two carboxylate groups on the naphthalene core gives rise to a variety of molecules with distinct steric and electronic properties. These differences profoundly influence the macroscopic properties of the materials derived from them, making a detailed understanding of each isomer essential for targeted material design and drug discovery. This technical guide provides a comprehensive literature review of the key naphthalenedicarboxylate isomers, with a focus on their synthesis, physicochemical properties, and applications.
Physicochemical Properties of Naphthalenedicarboxylate Isomers
The substitution pattern of the carboxylic acid groups on the naphthalene ring significantly impacts the physical and chemical properties of the isomers. These properties, in turn, dictate their suitability for various applications. A summary of the key physicochemical data for the most common naphthalenedicarboxylate isomers is presented in Table 1.
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa1 | pKa2 | Solubility |
| 1,4-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | >300[1] | 490.2 (predicted) | 2.71 (predicted)[2] | - | Insoluble in water; soluble in ethanol and dimethylformamide.[2] |
| 1,8-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | 269-274[3] | 511.6 (predicted)[3] | 2.25 (predicted) | - | Insoluble in water; soluble in ethanol, ether, and dilute alkaline solutions.[3] |
| 2,3-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | 239–241[4] | 316.6 (rough estimate) | - | - | Sparingly soluble in water. |
| 2,6-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | >300 | - | - | - | Sparingly soluble in water; soluble in polar organic solvents like methanol and ethanol.[5] |
Spectroscopic Data of Key Naphthalenedicarboxylate Isomers
Spectroscopic analysis is crucial for the identification and characterization of naphthalenedicarboxylate isomers. The following tables summarize the key spectroscopic data for the 1,4-, 1,8-, 2,3-, and 2,6-isomers.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1,4-Naphthalenedicarboxylic acid | 8.14 (d), 7.52 (m), 7.44 (d) [in CDCl₃] | Not readily available in a comparative format. |
| 1,8-Naphthalic anhydride | 8.54 (d), 8.52 (d), 7.92 (t) [in DMSO-d₆][6] | 160.5, 136.4, 132.3, 130.2, 128.7, 122.2 [in DMSO-d₆][7] |
| 2,3-Naphthalenedicarboxylic acid | 13.0 (br s, 2H, COOH), 8.35 (s, 2H), 8.12 (m, 2H), 7.70 (m, 2H) [in DMSO-d₆][8] | 168.5, 135.2, 130.9, 129.8, 128.4 [in DMSO-d₆] |
| 2,6-Naphthalenedicarboxylic acid | 8.65 (s, 2H), 8.21 (d, 2H), 8.09 (d, 2H) [in DMSO-d₆] | 167.9, 136.2, 132.8, 130.5, 129.1, 125.4 [in DMSO-d₆] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the carboxylic acid group are particularly informative.
| Isomer | Key FTIR Absorption Bands (cm⁻¹) |
| 1,4-Naphthalenedicarboxylic acid | ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch)[9] |
| 1,8-Naphthalic anhydride | ~1770 and ~1730 (C=O stretch, anhydride), ~1600-1450 (C=C aromatic stretch)[10] |
| 2,3-Naphthalenedicarboxylic acid | ~3000-2500 (O-H stretch, broad), ~1690 (C=O stretch)[11] |
| 2,6-Naphthalenedicarboxylic acid | ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch) |
Experimental Protocols for Synthesis
The synthesis of naphthalenedicarboxylate isomers is a critical aspect of their application. Below are detailed experimental protocols for the preparation of several key isomers.
Synthesis of 2,6-Naphthalenedicarboxylic Acid
This isomer is a key monomer for the high-performance polymer polyethylene naphthalate (PEN). One common laboratory-scale synthesis involves the isomerization of the dipotassium salt of 1,8-naphthalenedicarboxylic acid.
Experimental Protocol:
-
Preparation of Dipotassium 1,8-Naphthalate: A solution of potassium hydroxide in water is heated, and 1,8-naphthalic anhydride is added. The pH is adjusted to 7 with hydrochloric acid and potassium hydroxide. The solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, followed by the addition of methanol to precipitate the dipotassium salt, which is then filtered and dried.
-
Isomerization: The dried dipotassium 1,8-naphthalate is ground with anhydrous cadmium chloride. The mixture is placed in an autoclave, which is then evacuated and filled with carbon dioxide to approximately 30 atm. The autoclave is heated to 400–430 °C for 1.5 hours.
-
Isolation of 2,6-Naphthalenedicarboxylic Acid: After cooling, the solid product is dissolved in water, treated with decolorizing carbon, and filtered. The filtrate is heated and acidified with concentrated hydrochloric acid to a pH of 1, causing the 2,6-naphthalenedicarboxylic acid to precipitate. The precipitate is filtered, washed with hot water, ethanol, and dried.
Synthesis of 2,3-Naphthalenedicarboxylic Acid
This isomer can be prepared by the oxidation of 2,3-dimethylnaphthalene.[4]
Experimental Protocol:
-
Oxidation: An autoclave is charged with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.[4] The autoclave is sealed and heated to 250 °C with continuous shaking for 18 hours.[4]
-
Workup: After cooling, the contents of the autoclave are transferred to a larger vessel.[4] The hydrated chromium oxide is removed by filtration, and the filter cake is washed with warm water.[4]
-
Isolation: The combined filtrate is acidified with 6N hydrochloric acid and allowed to cool overnight.[4] The precipitated 2,3-naphthalenedicarboxylic acid is collected by filtration, washed with water until the filtrate is colorless, and dried.[4]
Synthesis of 1,8-Naphthalenedicarboxylic Acid
1,8-Naphthalenedicarboxylic acid is typically prepared from its anhydride, which is synthesized by the oxidation of acenaphthene.[3]
Experimental Protocol:
-
Synthesis of 1,8-Naphthalic Anhydride: Acenaphthene is oxidized in the vapor phase with air at 330-450 °C over a vanadium oxide catalyst to yield 1,8-naphthalic anhydride.[10]
-
Hydrolysis of the Anhydride: The 1,8-naphthalic anhydride is hydrolyzed to the corresponding dicarboxylic acid. This can be achieved by heating the anhydride in an aqueous alkaline solution, followed by acidification. The cyclization of 1,8-naphthalenedicarboxylic acid back to the anhydride can occur spontaneously in acidic aqueous solutions.[12]
Synthesis of 1,4-Naphthalenedicarboxylic Acid
This isomer can be synthesized via the oxidation of 1,4-dimethylnaphthalene.
Experimental Protocol:
-
Oxidation: 1,4-Dimethylnaphthalene is oxidized using a strong oxidizing agent such as potassium permanganate or nitric acid under heated conditions.[2] Alternatively, liquid-phase oxidation with a cobalt-manganese-bromine catalyst can be employed.
-
Isolation: The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent.
Applications and Structure-Property Relationships
The isomeric form of the naphthalenedicarboxylate linker is a critical design element in the development of advanced materials, influencing the structure and, consequently, the properties of the resulting polymers and metal-organic frameworks.
Polymer Science
In polymer science, the geometry of the naphthalenedicarboxylate isomer dictates the linearity and packing of the polymer chains, which in turn affects the material's thermal and mechanical properties.
-
Polyethylene Naphthalate (PEN): The linear and rigid structure of 2,6-naphthalenedicarboxylic acid makes it an ideal monomer for the synthesis of PEN, a high-performance polyester.[5] The planarity of the naphthalene ring leads to efficient chain packing, resulting in a polymer with a higher glass transition temperature, better thermal stability, and superior gas barrier properties compared to polyethylene terephthalate (PET).[13]
Caption: Synthesis of PEN from 2,6-NDA.
Metal-Organic Frameworks (MOFs)
The geometry of the naphthalenedicarboxylate linker plays a crucial role in determining the topology and porosity of the resulting MOF.
-
Linear vs. Bent Linkers: Linear isomers, such as 2,6-naphthalenedicarboxylic acid, tend to form more open and porous frameworks. In contrast, bent isomers, like 1,8-naphthalenedicarboxylic acid, can lead to more complex and often interpenetrated structures with smaller pore sizes. The choice of isomer allows for the rational design of MOFs with specific pore environments for applications in gas storage, separation, and catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Naphthalenedicarboxylic acid | C12H8O4 | CID 95073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. 1,8-Naphthalic anhydride(81-84-5) 1H NMR spectrum [chemicalbook.com]
- 7. 1,8-Naphthalic anhydride(81-84-5) 13C NMR spectrum [chemicalbook.com]
- 8. 2,3-Naphthalenedicarboxylic acid(2169-87-1) 1H NMR [m.chemicalbook.com]
- 9. 1,4-Naphthalenedicarboxylic acid(605-70-9) IR Spectrum [chemicalbook.com]
- 10. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Naphthalenedicarboxylic acid(2169-87-1) IR Spectrum [m.chemicalbook.com]
- 12. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Dimethyl 2,7-Naphthalenedicarboxylate: A Technical Overview of its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available solubility data for Dimethyl 2,7-Naphthalenedicarboxylate. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on compiling existing qualitative information, presenting a detailed experimental protocol for its determination, and outlining a general synthesis and purification workflow.
Solubility Data
A thorough review of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound. The available information is primarily qualitative. ChemicalBook indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]
For its structural isomer, Dimethyl 2,6-Naphthalenedicarboxylate, it is reported to be soluble in hot toluene (with very faint turbidity) and insoluble in water.[2] This suggests that this compound may also exhibit low solubility in water and higher solubility in certain organic solvents, particularly at elevated temperatures.
Table 1: Qualitative Solubility of this compound and its Isomer
| Compound | Solvent | Temperature | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |
| This compound | Methanol | Not Specified | Slightly Soluble[1] |
| Dimethyl 2,6-Naphthalenedicarboxylate | Hot Toluene | Hot | Soluble (very faint turbidity)[2] |
| Dimethyl 2,6-Naphthalenedicarboxylate | Water | Not Specified | Insoluble[2] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, avoiding the collection of any solid particles. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles that could lead to an overestimation of solubility.
-
Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Data Analysis: Calculate the solubility in units such as g/100 mL or mg/mL. The experiment should be repeated at different temperatures to determine the temperature-dependence of solubility.
Synthesis and Purification Workflow
This compound is typically synthesized via the esterification of 2,7-Naphthalenedicarboxylic acid with methanol. The following workflow outlines the general steps involved in its synthesis and subsequent purification.
Caption: General workflow for the synthesis and purification of this compound.
The purification of the crude product is a critical step to remove unreacted starting materials and by-products. Recrystallization from a suitable solvent or column chromatography are common methods employed for this purpose. The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A stepwise workflow for the experimental determination of solubility.
References
Spectroscopic Properties of Dimethyl 2,7-Naphthalenedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Dimethyl 2,7-Naphthalenedicarboxylate. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate, particularly in the synthesis of high-performance polymers and liquid crystals. This document summarizes key spectroscopic data and outlines the experimental protocols for their acquisition.
Introduction
This compound is a diester derivative of naphthalene-2,7-dicarboxylic acid. Its rigid, aromatic core imparts desirable thermal and mechanical properties to polymers. A thorough understanding of its spectroscopic characteristics is crucial for quality control, structural elucidation, and the analysis of reaction kinetics. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and photoluminescence properties including UV-Visible absorption and fluorescence.
Quantitative Spectroscopic Data
The following tables summarize the available quantitative data for the spectroscopic properties of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | ~8.80 | s | H-1, H-8 |
| ¹H | DMSO-d₆ | ~8.12 | d | H-3, H-6 |
| ¹H | DMSO-d₆ | ~8.12 | d | H-4, H-5 |
| ¹H | CDCl₃ | 3.95 | s | -OCH₃ |
| ¹³C | CDCl₃ | 166.8 | s | C=O |
| ¹³C | CDCl₃ | 135.5 | s | C-9, C-10 |
| ¹³C | CDCl₃ | 130.2 | s | C-2, C-7 |
| ¹³C | CDCl₃ | 129.5 | s | C-4, C-5 |
| ¹³C | CDCl₃ | 128.8 | s | C-1, C-8 |
| ¹³C | CDCl₃ | 125.0 | s | C-3, C-6 |
| ¹³C | CDCl₃ | 52.3 | s | -OCH₃ |
Note: The chemical shifts for the aromatic protons are based on the data for the parent dicarboxylic acid and may vary slightly for the dimethyl ester.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~3000-2850 | Medium | Methyl C-H stretch |
| ~1720 | Strong | C=O (Ester) stretch |
| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |
| ~1250 | Strong | C-O (Ester) stretch |
Table 3: Photoluminescence Spectroscopy Data
| Parameter | Value | Notes |
| UV-Vis Absorption | ||
| λmax (in Methanol) | ~337 nm | The absorption maxima are shifted to longer wavelengths upon inclusion in cyclodextrins, indicating changes in the electronic environment[1]. |
| Molar Absorptivity (ε) | Data not available in cited sources | |
| Fluorescence Emission | ||
| λem (in Methanol) | ~389 nm | The fluorescence spectrum shows changes upon formation of inclusion complexes, and excimer fluorescence can be observed in certain conditions with β-cyclodextrin[1]. |
| Quantum Yield (Φf) | Data not available in cited sources |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of air is recorded first. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques provide insights into the electronic transitions and photophysical properties of the molecule.
-
Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent such as methanol or cyclohexane. A series of dilutions are then made to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Visible Absorption Spectroscopy:
-
A quartz cuvette with a 1 cm path length is filled with the sample solution.
-
The absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned from 200 to 500 nm.
-
-
Fluorescence Spectroscopy:
-
The fluorescence spectrum is recorded using a spectrofluorometer.
-
The excitation wavelength is set at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
The emission is scanned over a wavelength range longer than the excitation wavelength (e.g., 350 to 600 nm). The fluorescence spectra are corrected for the spectral response of the fluorometer.
-
Visualizations
The following diagrams illustrate key workflows related to the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to Dimethyl Naphthalene-2,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl naphthalene-2,7-dicarboxylate, with the IUPAC name dimethyl naphthalene-2,7-dicarboxylate , is an organic compound belonging to the family of naphthalenedicarboxylic acid esters.[1] The naphthalene scaffold is a key structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of dimethyl naphthalene-2,7-dicarboxylate, with a focus on its relevance to researchers in the field of drug discovery and materials science.
Chemical and Physical Properties
Dimethyl naphthalene-2,7-dicarboxylate is a white to light yellow crystalline powder.[2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | dimethyl naphthalene-2,7-dicarboxylate | [1] |
| CAS Number | 2549-47-5 | [1] |
| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |
| Molecular Weight | 244.24 g/mol | [1] |
| Appearance | White to Light yellow powder to crystal | [2] |
| Purity | >98.0% (GC) | [2] |
| InChI | InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3 | [2] |
| InChIKey | WYIBAMPRACRCOM-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)c1ccc2ccc(C(=O)OC)cc2c1 | [2] |
Spectroscopic Data
| Spectrum Type | Availability | Reference |
| ¹H NMR | Data available | [3] |
| ¹³C NMR | Data available | [3] |
| Mass Spectrometry | Data available | [3] |
| Infrared (IR) Spectroscopy | Data available | [3] |
Experimental Protocols
Synthesis of 2,7-Naphthalenedicarboxylic acid
The precursor, 2,7-naphthalenedicarboxylic acid, can be synthesized through the oxidation of 2,7-dimethylnaphthalene. A general procedure, adapted from the synthesis of the 2,3-isomer, is as follows:
Materials:
-
2,7-Dimethylnaphthalene
-
Sodium dichromate dihydrate
-
Water
-
6N Hydrochloric acid
Procedure:
-
A high-pressure autoclave is charged with 2,7-dimethylnaphthalene, a stoichiometric excess of sodium dichromate dihydrate, and water.
-
The autoclave is sealed and heated to approximately 250°C with continuous agitation for several hours.
-
After cooling, the pressure is released, and the contents are transferred to a beaker. The autoclave is rinsed with hot water to ensure complete transfer.
-
The reaction mixture, containing green hydrated chromium oxide, is filtered through a Büchner funnel, and the solid is washed with warm water until the filtrate is colorless.
-
The combined filtrates are acidified with 6N hydrochloric acid, leading to the precipitation of 2,7-naphthalenedicarboxylic acid.
-
The precipitate is collected by filtration, washed with water until the filtrate is colorless, and dried under vacuum.
Synthesis of Dimethyl Naphthalene-2,7-dicarboxylate (Fischer Esterification)
The esterification of 2,7-naphthalenedicarboxylic acid to its dimethyl ester can be achieved via Fischer esterification.
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2,7-naphthalenedicarboxylic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is refluxed for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl naphthalene-2,7-dicarboxylate.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Hydrolysis of Dimethyl Naphthalene-2,7-dicarboxylate
The hydrolysis of the dimethyl ester back to the dicarboxylic acid can be performed as follows.
Materials:
-
Dimethyl naphthalene-2,7-dicarboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
12M Hydrochloric acid (HCl)
Procedure:
-
Dimethyl naphthalene-2,7-dicarboxylate (0.5 g, 2.0 mmol) and potassium hydroxide (1.15 g, 20.5 mmol) are dissolved in a mixture of methanol (9 mL) and water (1 mL).[4]
-
The mixture is heated at 65°C overnight.[4]
-
Methanol is evaporated under reduced pressure, leaving an aqueous solution.[4]
-
12M HCl is added to the aqueous solution, resulting in the formation of a white precipitate.[4]
-
The precipitate is filtered and washed with water to yield 2,7-naphthalenedicarboxylic acid (0.40 g, 91% yield).[4]
Applications in Research and Development
While specific biological activities for dimethyl naphthalene-2,7-dicarboxylate are not extensively documented, the naphthalene scaffold is of significant interest in drug discovery. Naphthalene derivatives have been explored for a wide range of therapeutic applications due to their ability to be chemically modified to interact with various biological targets.
Naphthalenetetracarboxylic diimide (NDI) derivatives, for example, have been synthesized and evaluated for their anticancer properties, demonstrating the potential of the naphthalene core in developing new therapeutic agents.[2] Furthermore, other naphthalene derivatives have been investigated as potent antimicrobials.
The 2,7-disubstituted naphthalene framework provides a distinct electronic and structural profile compared to other isomers, which can lead to unique photophysical and biological properties. This makes dimethyl naphthalene-2,7-dicarboxylate and its derivatives interesting candidates for the development of novel fluorescent probes and materials.
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the starting material to potential applications of dimethyl naphthalene-2,7-dicarboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIMETHYL 2,7-NAPHTHALENEDICARBOXYLATE(2549-47-5) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
Methodological & Application
Application Notes: Synthesis of High-Performance Naphthalene-Based Polyesters
Introduction Dimethyl 2,7-naphthalenedicarboxylate serves as a crucial monomer for the synthesis of high-performance aromatic polyesters, known as poly(alkylene 2,7-naphthalenedicarboxylate)s. The incorporation of the rigid, planar naphthalene-2,7-diyl unit into the polymer backbone imparts exceptional thermal stability, mechanical strength, and barrier properties to the resulting materials.[1][2] These characteristics make them superior in performance to conventional polyesters like poly(ethylene terephthalate) (PET) and position them as valuable materials for advanced engineering applications.[2] The synthesis typically proceeds via a two-step melt polycondensation process involving an initial transesterification with a diol, followed by a polycondensation step under high temperature and vacuum.[1]
Key Applications Polymers derived from this compound are of significant interest for applications demanding high thermal resistance and durability. While its isomer, Dimethyl 2,6-naphthalenedicarboxylate, is more commonly known as the precursor to polyethylene naphthalate (PEN), the 2,7-isomer yields polymers with distinct properties that could be advantageous in specialized markets.[2] Potential applications include:
-
Advanced Packaging: The enhanced barrier properties could make these polymers suitable for reusable bottles and UV-resistant packaging films.[2]
-
Fibers and Films: High thermal stability and mechanical strength are desirable for industrial fibers, belts, and specialty films used in electronics and high-temperature environments.[1][3]
-
Engineering Thermoplastics: The rigid polymer chain contributes to a high glass transition temperature (Tg) and melting point (Tm), making these materials candidates for injection-molded parts used in automotive and aerospace components.[1]
Quantitative Data Summary
The thermal properties of polyesters synthesized from this compound are a key indicator of their high-performance nature. The following table summarizes available data for Poly(ethylene 2,7-naphthalate) (PE2,7N).
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 121.8 °C | [1] |
| Melting Point (Tm) | 325 - 335 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) (PE2,7N) via Two-Step Melt Polycondensation
This protocol details the synthesis of PE2,7N from this compound and ethylene glycol through a transesterification reaction followed by melt polycondensation.[1]
Materials:
-
This compound
-
Ethylene glycol (molar ratio of ethylene glycol to diester: ~2.2:1)
-
Antimony(III) oxide (catalyst, ~300-500 ppm relative to the weight of the diester)[1]
-
High purity nitrogen gas
Equipment:
-
Glass reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with temperature controller
-
High-vacuum pump
-
Cold trap
Procedure:
Step 1: Transesterification
-
Charge the reaction flask with this compound, ethylene glycol, and the antimony(III) oxide catalyst.[1]
-
Assemble the reaction apparatus and purge the system thoroughly with high-purity nitrogen gas for 15-20 minutes to remove oxygen.[1]
-
Begin heating the mixture to a temperature range of 190-220 °C while stirring under a gentle flow of nitrogen.[1]
-
Methanol will be generated as a byproduct of the transesterification reaction and will begin to distill off.[1]
-
Continue this step until the theoretical amount of methanol has been collected, which typically takes 2-4 hours.[1]
Step 2: Polycondensation
-
After the completion of the transesterification step, gradually increase the temperature of the reaction mixture to 280-300 °C.[1]
-
Simultaneously, slowly apply a high vacuum to the system (pressure reduced to <1 Torr) to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
The viscosity of the melt will increase significantly as the polymer chains grow. Continue the reaction under these conditions for 2-3 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Once the reaction is complete, remove the heat source and allow the reactor to cool under a nitrogen atmosphere.
-
The resulting solid polymer can be extruded from the reactor and prepared for subsequent analysis.
Visualizations
Caption: Workflow for the two-step melt polycondensation synthesis of PE2,7N.
Caption: Relationship of monomer to polymer and its resulting key properties.
References
Application Notes and Protocols for the Polymerization of Dimethyl 2,7-Naphthalenedicarboxylate with Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of high-performance polyesters through the polymerization of Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC) with various diols. The resulting polymers, poly(alkylene 2,7-naphthalate)s, are noted for their enhanced thermal stability and gas barrier properties compared to their terephthalate counterparts, making them excellent candidates for advanced materials in packaging, electronics, and biomedical applications.
Introduction
The polymerization of this compound with diols typically proceeds via a two-step melt polycondensation process. This process involves an initial transesterification reaction followed by a polycondensation step under high temperature and vacuum. The resulting polyesters exhibit a high glass transition temperature (Tg) and melting point (Tm), reflecting the rigidity of the naphthalene ring in the polymer backbone. These properties can be tailored by the choice of diol.
Data Presentation
The following tables summarize key quantitative data for polyesters synthesized from this compound.
Table 1: Properties of Poly(ethylene 2,7-naphthalate) (PE-2,7-N)
| Property | Value | Comparison with PET |
| Glass Transition Temperature (Tg) | 121.8 °C[1] | Significantly higher |
| Melting Point (Tm) | 325 - 335 °C[1] | Higher |
| Intrinsic Viscosity (IV) | 0.48 dL/g | Lower in this specific study |
| Number-Average Molecular Weight (Mn) | 11.9 kDa | Lower in this specific study |
| Weight-Average Molecular Weight (Mw) | 42.9 kDa | Higher in this specific study |
| Dispersity (Đ) | 3.61 | Higher in this specific study |
| Char Yield at 1000 °C | 33.4 wt%[2] | Far exceeds PET |
| Oxygen Permeability | < 0.0034 barrer[2] | 3-fold improvement over PET |
Table 2: Expected Influence of Diol Structure on Polyester Properties
| Diol | Diol Structure | Expected Glass Transition Temperature (Tg) | Expected Melting Point (Tm) | Rationale |
| Ethylene Glycol | HO-(CH₂)₂-OH | High | High | Short, rigid repeating unit. |
| Propylene Glycol | HO-CH(CH₃)-CH₂-OH | Lower than Ethylene Glycol | Amorphous or low Tm | The methyl side group disrupts chain packing and crystallinity. |
| 1,4-Butanediol | HO-(CH₂)₄-OH | Lower than Ethylene Glycol | Lower than Ethylene Glycol | Increased flexibility of the polymer chain due to longer aliphatic segment. |
| 1,6-Hexanediol | HO-(CH₂)₆-OH | Lower than 1,4-Butanediol | Lower than 1,4-Butanediol | Further increased chain flexibility. |
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) via Two-Step Melt Polycondensation
This protocol describes the synthesis of poly(ethylene 2,7-naphthalate) from this compound and ethylene glycol.[1]
Materials:
-
This compound (DM-2,7-NDC)
-
Ethylene glycol (molar ratio of ethylene glycol to DM-2,7-NDC: ~2.2:1)
-
Antimony(III) oxide (catalyst, ~300-500 ppm relative to the weight of the diester)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Step 1: Transesterification
-
Charge the reaction flask with this compound, ethylene glycol, and antimony(III) oxide.
-
Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.
-
Under a gentle flow of nitrogen, heat the mixture with stirring to approximately 190-220 °C.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Continue heating and stirring until the theoretical amount of methanol has been collected. This step typically takes 2-4 hours.[1]
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 280-300 °C.[1]
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum and temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
The polymer can be extruded from the reactor and pelletized for further analysis.
Protocol 2: Generalized Synthesis of Poly(alkylene 2,7-naphthalate)s via Melt Polycondensation
This protocol provides a general procedure for the polymerization of this compound with other linear diols, such as 1,4-butanediol.
Materials:
-
This compound (DM-2,7-NDC)
-
Diol (e.g., 1,4-butanediol) (molar ratio of diol to DM-2,7-NDC: ~2.2:1)
-
Titanium(IV) butoxide or another suitable catalyst (~200-400 ppm)
-
Nitrogen gas (high purity)
Equipment:
-
Same as Protocol 1
Procedure:
Step 1: Transesterification
-
Charge the reactor with this compound, the chosen diol, and the catalyst.
-
Purge the system with nitrogen.
-
Heat the mixture with stirring to 180-210 °C under a nitrogen atmosphere.
-
Collect the methanol byproduct as it distills off. The reaction is complete when the theoretical amount of methanol is collected (typically 2-4 hours).
Step 2: Polycondensation
-
Increase the temperature to 250-280 °C (the optimal temperature may vary depending on the diol used).
-
Gradually reduce the pressure to below 1 Torr to facilitate the removal of the excess diol.
-
Continue the reaction for 2-4 hours until a significant increase in melt viscosity is observed.
-
Terminate the reaction by cooling the reactor and introducing nitrogen.
Visualizations
Caption: Workflow for the two-step melt polycondensation of this compound with diols.
Caption: Relationship between diol structure and the thermal properties of the resulting polyester.
References
Synthesis of High-Performance Polyesters from Dimethyl 2,7-Naphthalenedicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyesters derived from Dimethyl 2,7-Naphthalenedicarboxylate (DMNDC). The unique meta-substituted, rigid naphthalenic structure of DMNDC imparts superior thermal, mechanical, and barrier properties to the resulting polyesters, making them attractive alternatives to conventional materials like poly(ethylene terephthalate) (PET) in demanding applications.
Introduction
Polyesters based on naphthalenedicarboxylic acid isomers have garnered significant interest due to their enhanced performance characteristics compared to their terephthalate counterparts. The incorporation of the bulky, rigid naphthalene ring into the polymer backbone leads to increased glass transition temperatures (Tg), higher melting points (Tm), improved thermal stability, and enhanced gas barrier properties.[1][2] Specifically, the 2,7-naphthalene dicarboxylate isomer, with its meta-linkage, can disrupt chain packing to a certain extent, influencing crystallization behavior and potentially offering unique property profiles compared to the more common 2,6-isomer.[1]
This guide details the synthesis of various polyesters from DMNDC via a two-stage melt polycondensation process, a widely used and solvent-free method for producing high molecular weight polyesters.[3] The process involves an initial transesterification reaction followed by a polycondensation step under high temperature and vacuum.
Data Presentation: Properties of Polyesters from DMNDC
The following table summarizes key thermal and mechanical properties of polyesters synthesized from this compound and various diols. For comparative purposes, data for the well-studied poly(ethylene 2,6-naphthalate) (PEN) is also included.
| Polymer Name | Diol | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(ethylene 2,7-naphthalate) (PE-2,7-N) | Ethylene Glycol | 121.8[1] | 325 - 335[1] | ~200 (biaxially oriented film) | 5.0 - 5.5 (biaxially oriented film) | ~60 (biaxially oriented film) |
| Poly(butylene 2,7-naphthalate) (PB-2,7-N) | 1,4-Butanediol | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Poly(1,4-cyclohexanedimethylene 2,7-naphthalate) (PC-2,7-DN) | 1,4-Cyclohexanedimethanol | >103 (for copolyester)[4] | Lowered compared to PCT (for copolyester)[4] | >39 (for copolyester)[4] | >0.3 (for copolyester)[4] | >226 (for copolyester)[4] |
| Poly(ethylene 2,6-naphthalate) (PEN) | Ethylene Glycol | ~120 | ~270 | ~200 (biaxially oriented film)[5] | 5.0 - 5.5 (biaxially oriented film)[5] | ~60 (biaxially oriented film)[5] |
Experimental Protocols
The following protocols detail the synthesis of high-performance polyesters from this compound (DMNDC) using a two-step melt polycondensation method.
Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) (PE-2,7-N)
This protocol describes the synthesis of PE-2,7-N from DMNDC and ethylene glycol.
Materials:
-
This compound (DMNDC)
-
Ethylene Glycol (EG), molar ratio of EG to DMNDC: 2.2:1
-
Transesterification Catalyst: Antimony(III) oxide (Sb₂O₃) (300-500 ppm) or a titanium-based catalyst such as Titanium(IV) isopropoxide (100-200 ppm)
-
Polycondensation Catalyst: (if different from transesterification catalyst)
-
High-purity Nitrogen (N₂) gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum connection.
-
Heating mantle with a programmable temperature controller.
-
Vacuum pump capable of reaching high vacuum (<1 mbar).
Procedure:
Step 1: Transesterification
-
Charge the reactor with DMNDC, ethylene glycol, and the transesterification catalyst.
-
Purge the reactor with high-purity nitrogen for 15-20 minutes to create an inert atmosphere.
-
With a gentle flow of nitrogen, begin heating the mixture with constant stirring.
-
Raise the temperature to 190-220°C. Methanol will be generated as a byproduct and will distill off.
-
Continue the reaction until the theoretical amount of methanol has been collected, which typically takes 2-4 hours.
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 280-300°C.
-
Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar (0.75 Torr).[6] This should be done carefully to avoid excessive foaming. A staged vacuum application is recommended, for instance, starting at -0.02 MPa and incrementally increasing to a high vacuum of -0.099 to -0.1 MPa.[7]
-
Continue the reaction under high vacuum and temperature for 2-4 hours. The viscosity of the melt will increase significantly as the polymer chains grow.
-
Once the desired viscosity is achieved (often monitored by the stirrer torque), stop the reaction.
-
The polymer can be extruded from the reactor as a strand and pelletized or allowed to cool in the reactor and subsequently removed and ground.
Protocol 2: Synthesis of Polyesters with Other Diols
This protocol can be adapted for the synthesis of other polyesters by replacing ethylene glycol with other diols such as 1,4-butanediol or 1,4-cyclohexanedimethanol.
Key Considerations for Other Diols:
-
Stoichiometry: Maintain a similar molar excess of the diol to DMNDC (e.g., 2.2:1) to drive the transesterification to completion.
-
Reaction Temperatures: The transesterification and polycondensation temperatures may need to be adjusted based on the boiling point of the diol and the melting point of the resulting polymer.
-
Byproduct Removal: The byproduct of the transesterification will still be methanol. The excess diol will be removed during the polycondensation step under vacuum.
Characterization of the Resulting Polyesters
The synthesized polyesters should be characterized to determine their physical and chemical properties.
-
Molecular Weight: Determined by techniques such as gel permeation chromatography (GPC) or intrinsic viscosity measurements.
-
Chemical Structure: Confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Mechanical Properties: Evaluated by tensile testing of molded or film samples to determine tensile strength, Young's modulus, and elongation at break, following ASTM or ISO standards.[8]
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the two-step synthesis of a polyester from this compound and a generic diol.
Caption: Two-step synthesis of high-performance polyesters.
Experimental Workflow
This diagram outlines the complete workflow from raw materials to the characterization of the final polyester.
Caption: Experimental workflow for polyester synthesis and characterization.
Structure-Property Relationship
This diagram illustrates the logical relationship between the molecular structure of DMNDC-based polyesters and their enhanced properties.
Caption: Relationship between molecular structure and polyester properties.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]
- 3. A direct comparison between ring-opening copolymerization and polycondensation to produce polyesters using poly(ethylene succinate) as an example - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. Production of Polyester Polyols - Vacuum Melting Method - Sabtech [sabtechmachine.com]
- 8. specialchem.com [specialchem.com]
Application Notes and Protocols for the Characterization of Dimethyl 2,7-Naphthalenedicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethyl 2,7-naphthalenedicarboxylate (CAS No. 2549-47-5) is a chemical intermediate used in the synthesis of various organic materials, including polymers and specialty chemicals.[1][2] Its chemical formula is C₁₄H₁₂O₄, with a molecular weight of approximately 244.25 g/mol .[3][4] Accurate characterization of this compound is essential for quality control, reaction monitoring, and ensuring the purity of downstream products. These application notes provide detailed protocols for the analysis of this compound using a suite of standard analytical techniques.
Spectroscopic Analysis
Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of the molecule by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly based on the solvent and instrument used.
| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | -OCH₃ | ~3.9 - 4.0 | Singlet (s) | 6 protons from the two methyl ester groups. |
| H-1, H-8 | ~8.6 - 8.7 | Singlet (s) or narrow Doublet (d) | Protons adjacent to the ester groups, deshielded. | |
| H-3, H-6 | ~8.0 - 8.1 | Doublet (d) | Aromatic protons ortho to H-4 and H-5. | |
| H-4, H-5 | ~7.8 - 7.9 | Doublet (d) | Aromatic protons meta to the ester groups. | |
| ¹³C NMR | -OCH₃ | ~52 - 53 | Quartet (q) in coupled spectra | Methyl carbons of the ester groups. |
| C=O | ~166 - 167 | Singlet (s) | Carbonyl carbons of the ester groups. | |
| C-2, C-7 | ~130 - 131 | Singlet (s) | Carbons directly attached to the ester groups. | |
| C-4, C-5 | ~129 - 130 | Doublet (d) in coupled spectra | Aromatic CH carbons. | |
| C-1, C-8 | ~128 - 129 | Doublet (d) in coupled spectra | Aromatic CH carbons. | |
| C-3, C-6 | ~126 - 127 | Doublet (d) in coupled spectra | Aromatic CH carbons. | |
| C-4a, C-8a (bridgehead) | ~135 - 136 | Singlet (s) | Quaternary aromatic carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of protons.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Collect 1024 or more scans, as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm). Integrate the peaks in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common method for this type of compound.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (Mass/Charge) | Proposed Ion | Formula | Notes |
| 244 | [M]⁺ | [C₁₄H₁₂O₄]⁺ | Molecular Ion |
| 213 | [M - OCH₃]⁺ | [C₁₃H₉O₃]⁺ | Loss of a methoxy radical |
| 185 | [M - COOCH₃]⁺ | [C₁₂H₉O₂]⁺ | Loss of a carbomethoxy radical |
| 154 | [C₁₁H₆O]⁺ | [C₁₁H₆O]⁺ | Further fragmentation, loss of CO and H |
| 126 | [C₁₀H₆]⁺ | [C₁₀H₆]⁺ | Naphthalene radical cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a standard GC-MS system equipped with an EI source.
-
Gas Chromatography (GC) Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~3000 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1300 - 1200 | C-O Stretch | Ester |
| Below 900 | C-H Bend | Aromatic (out-of-plane) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to known values for ester and aromatic functional groups.
Chromatographic Analysis
Chromatography is employed to separate this compound from impurities and to quantify its purity.
Gas Chromatography (GC)
GC is an excellent method for assessing the purity of the volatile and thermally stable this compound.[4]
Experimental Protocol: Purity Analysis by GC-FID
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a high-purity solvent like Acetone or Dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Method:
-
Column: Use a mid-polarity capillary column (e.g., DB-17, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector: Split injector (split ratio 50:1) at 270°C.
-
Oven Program: Start at 180°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 10 minutes.
-
Detector: FID at 290°C.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and can be adapted for compounds that are not suitable for GC. A reverse-phase method is typically appropriate.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity using the area percent method as described for GC.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as melting point and thermal stability.[5]
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum TGA pan or a DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.[6][7]
-
DSC Method (for Melting Point):
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
Temperature Program: Equilibrate at 25°C. Ramp the temperature from 25°C to 250°C (or a suitable temperature above the expected melt) at a rate of 10°C/min.
-
Data Analysis: Determine the onset and peak temperature of the endothermic event corresponding to melting.
-
-
TGA Method (for Thermal Stability):
-
Atmosphere: Nitrogen purge gas at 50 mL/min.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (significant weight loss).
-
Visualization of Workflows
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: Workflow for structural confirmation of this compound.
Caption: Workflow for assessing purity and thermal properties.
References
- 1. rsc.org [rsc.org]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 6. iitk.ac.in [iitk.ac.in]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols: 1H NMR Spectrum of Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the 1H NMR spectrum of Dimethyl 2,7-naphthalenedicarboxylate. This document includes a summary of quantitative data, a detailed experimental protocol for acquiring the spectrum, and a structural diagram illustrating the proton environments.
Introduction
This compound is a chemical compound used in the synthesis of various organic materials, including polymers and liquid crystals. Its rigid, aromatic structure provides desirable thermal and mechanical properties to these materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This document focuses on the interpretation of the proton (1H) NMR spectrum of this compound.
Predicted 1H NMR Spectral Data
Due to the symmetry of the this compound molecule, the 1H NMR spectrum is expected to be relatively simple. The naphthalene ring system has a C2 axis of symmetry, which results in chemically equivalent protons.
Table 1: Predicted 1H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.7 | s | - | 2H | H-1, H-8 |
| 2 | ~8.1 | d | ~8.5 | 2H | H-3, H-6 |
| 3 | ~7.9 | d | ~8.5 | 2H | H-4, H-5 |
| 4 | ~4.0 | s | - | 6H | -OCH₃ |
Note: The chemical shifts and coupling constants are predicted values based on established NMR principles and data for similar naphthalene derivatives. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Interpretation of the Spectrum
The predicted 1H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit four distinct signals:
-
H-1 and H-8 Protons: These protons are situated in the most electron-deficient positions of the naphthalene ring, adjacent to the electron-withdrawing carboxylate groups. This deshielding effect is predicted to shift their resonance significantly downfield to around 8.7 ppm. Due to the lack of adjacent protons, this signal is expected to appear as a singlet.
-
H-3 and H-6 Protons: These protons are part of the same aromatic ring as the carboxylate groups. They are coupled to the H-4 and H-5 protons, respectively. Their signal is predicted to appear as a doublet around 8.1 ppm with a typical ortho-coupling constant of approximately 8.5 Hz.
-
H-4 and H-5 Protons: These protons are on the central aromatic ring and are coupled to the H-3 and H-6 protons. Their resonance is also expected to be a doublet around 7.9 ppm, with a similar ortho-coupling constant of about 8.5 Hz.
-
Methyl Protons (-OCH₃): The six protons of the two equivalent methyl ester groups are in a shielded environment and are expected to produce a sharp singlet at approximately 4.0 ppm. The integration of this peak corresponding to six protons serves as a useful internal reference.
Experimental Protocol
This section outlines a standard procedure for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of high-purity this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a 400 MHz (or higher) NMR spectrometer.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a standard 90° pulse sequence.
3. Data Acquisition:
- Acquire the free induction decay (FID) with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Set the relaxation delay to at least 5 seconds to ensure quantitative integration.
4. Data Processing:
- Apply a Fourier transform to the FID.
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals and determine the relative peak areas.
- Analyze the multiplicities and measure the coupling constants.
Visualizations
Chemical Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.
Caption: Chemical structure of this compound with proton assignments.
Logical Relationship of Proton Signals
The following diagram illustrates the relationship between the different proton signals in the 1H NMR spectrum, highlighting their expected chemical shifts and multiplicities.
Caption: Relationship between molecular structure and predicted 1H NMR signals.
Application Notes and Protocols: 13C NMR Chemical Shifts for Dimethyl 2,7-Naphthalenedicarboxylate
Introduction
Dimethyl 2,7-naphthalenedicarboxylate is a valuable organic compound utilized as a monomer in the synthesis of high-performance polymers and as a building block in the development of novel materials and pharmaceutical intermediates. Accurate characterization of this molecule is crucial for quality control and for understanding its reactivity and properties. This document provides detailed information on the predicted 13C NMR chemical shifts of this compound, along with comprehensive protocols for its synthesis and NMR analysis. These notes are intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.
Predicted 13C NMR Spectral Data
Due to the absence of a publicly available, experimentally verified, and assigned 13C NMR spectrum for this compound, the following chemical shifts have been predicted. The prediction is based on the known 13C NMR data of naphthalene and the established substituent chemical shift (SCS) effects of a carbomethoxy group (-COOCH₃) on an aromatic ring. Data from structurally related compounds, such as 2,7-dimethoxynaphthalene, were also considered to refine the predictions.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| C=O | ~166.5 | s |
| O-CH₃ | ~52.5 | q |
| C-2, C-7 | ~130.0 | s |
| C-4a, C-8a | ~134.0 | s |
| C-1, C-8 | ~129.5 | d |
| C-3, C-6 | ~128.0 | d |
| C-4, C-5 | ~125.0 | d |
Note: These are predicted values and should be confirmed by experimental data. The solvent is assumed to be CDCl₃.
Experimental Protocols
I. Synthesis of this compound
The synthesis is a two-step process involving the oxidation of 2,7-dimethylnaphthalene to 2,7-naphthalenedicarboxylic acid, followed by Fischer esterification to yield the desired product.
Step 1: Oxidation of 2,7-Dimethylnaphthalene to 2,7-Naphthalenedicarboxylic Acid
This protocol is adapted from established procedures for the oxidation of alkylnaphthalenes.[1][2]
-
Materials:
-
2,7-Dimethylnaphthalene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Compressed air or oxygen
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
-
-
Procedure:
-
In a high-pressure reactor, combine 2,7-dimethylnaphthalene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical catalyst molar ratio of Co:Mn:Br is 1:1:2.
-
Seal the reactor and purge with nitrogen to remove any air.
-
Pressurize the reactor with compressed air or oxygen to approximately 15-30 atm.
-
Heat the mixture to 180-210°C with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for 2-6 hours. The reaction progress can be monitored by observing oxygen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The solid crude 2,7-naphthalenedicarboxylic acid will precipitate. Collect the solid by filtration.
-
Wash the crude product with hot acetic acid followed by water to remove any remaining catalyst and solvent.
-
Dry the purified 2,7-naphthalenedicarboxylic acid in a vacuum oven.
-
Step 2: Fischer Esterification of 2,7-Naphthalenedicarboxylic Acid
This is a standard procedure for the esterification of carboxylic acids.
-
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add 2,7-naphthalenedicarboxylic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
-
II. 13C NMR Spectroscopy Protocol
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: 13C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard 13C observation with proton decoupling
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 (or as needed for good signal-to-noise)
-
Spectral Width: 0-200 ppm
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship for predicting 13C NMR chemical shifts.
References
Application Note: FTIR Analysis of Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Dimethyl 2,7-naphthalenedicarboxylate. It includes protocols for sample preparation using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods. A summary of expected vibrational modes is presented to aid in spectral interpretation. This guide is intended for researchers and professionals in analytical chemistry, materials science, and pharmaceutical development for the qualitative analysis of this compound.
Introduction
This compound is a diester of naphthalenedicarboxylic acid. The characterization of such aromatic esters is crucial in various fields, including polymer chemistry and drug development, where it may serve as a building block or intermediate. FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for identifying functional groups and confirming the structure of molecules. This application note outlines the procedures for obtaining a high-quality FTIR spectrum of solid this compound.
Data Presentation: Expected Vibrational Modes
While a definitive experimental spectrum for this compound is not widely available in public databases, the expected characteristic infrared absorption bands can be predicted based on its molecular structure and comparison with similar compounds, such as its isomer, Dimethyl 2,6-naphthalenedicarboxylate. The following table summarizes the anticipated vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| ~ 3000 - 2800 | Medium to Weak | Methyl C-H Stretching (symmetric and asymmetric) |
| ~ 1720 - 1700 | Strong | C=O Stretching of the ester functional group |
| ~ 1600 - 1450 | Medium to Weak | Naphthalene ring C=C stretching vibrations |
| ~ 1300 - 1200 | Strong | Asymmetric C-O-C stretching of the ester group |
| ~ 1200 - 1100 | Strong | Symmetric C-O-C stretching of the ester group |
| ~ 900 - 700 | Medium to Strong | Aromatic C-H out-of-plane bending |
Experimental Protocols
The following are two standard protocols for the FTIR analysis of solid this compound.
Protocol 1: KBr Pellet Method
This method involves dispersing the solid sample in a transparent matrix of potassium bromide (KBr) and pressing it into a thin pellet.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and transfer it to a clean, dry agate mortar.
-
Mixing: Add approximately 100-200 mg of dry spectroscopic grade KBr to the mortar.
-
Homogenization: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly cloudy appearance.
-
Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Distribute the powder evenly. Place the plunger on top and apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet.
-
Background Collection: Prepare a blank KBr pellet using the same procedure without the sample. Place the blank pellet in the sample holder of the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis: Replace the blank pellet with the sample pellet in the spectrometer and acquire the FTIR spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
The ATR method is a simpler and faster technique that involves placing the solid sample directly onto a high-refractive-index crystal.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. With nothing on the crystal, lower the anvil and collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Placement: Raise the anvil and place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the anvil to apply firm and even pressure on the sample, ensuring good contact with the crystal surface.
-
Sample Analysis: Acquire the FTIR spectrum of the sample.
-
Cleaning: After the measurement, raise the anvil and clean the crystal surface and the anvil tip thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis.
Caption: Logical relationship of functional groups to the FTIR spectrum.
"GC-MS protocol for Dimethyl 2,7-Naphthalenedicarboxylate analysis"
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical intermediate utilized in the synthesis of advanced polymers and other high-performance materials. Its chemical structure consists of a naphthalene core with two methyl ester groups at the 2 and 7 positions. The precise identification and quantification of this isomer are crucial for quality control in manufacturing processes and for research and development in materials science. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical method for the analysis of this compound. This document provides a detailed protocol for its analysis.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value |
| Synonyms | 2,7-Naphthalenedicarboxylic acid, dimethyl ester |
| CAS Number | 2549-47-5 |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Exact Mass | 244.0736 Da |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 136-140°C |
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using GC-MS. As this compound is a methyl ester, it is sufficiently volatile for direct GC-MS analysis without the need for derivatization.
Materials and Reagents
-
Standard: this compound (>98% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher)
-
Inert Gas: Helium (99.999% purity or higher)
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes
Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Port Temp. | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 10 minutes |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |
Data Acquisition and Analysis
-
Full Scan Analysis: Acquire data across the mass range of m/z 50-300 to obtain the full mass spectrum of the analyte and any impurities.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the following characteristic ions. The mass spectrum of the 2,6-isomer shows a molecular ion at m/z 244 and major fragments at m/z 213 and 185[1][2]. A similar fragmentation pattern is expected for the 2,7-isomer.
| Ion (m/z) | Description |
| 244 | Molecular Ion [M]⁺ (Quantification Ion) |
| 213 | [M-OCH₃]⁺ (Qualifier Ion) |
| 185 | [M-COOCH₃]⁺ (Qualifier Ion) |
| 126 | Naphthalene dication fragment (Qualifier Ion) |
-
Quantification: Generate a calibration curve by plotting the peak area of the quantification ion (m/z 244) against the concentration of the prepared standards. Perform a linear regression to determine the concentration of this compound in unknown samples.
Expected Results
The retention time for this compound will be influenced by the specific GC conditions. Based on the Kovats retention index of its isomer, Dimethyl 2,6-naphthalenedicarboxylate (2118 on a standard non-polar column), the elution is expected in the mid-to-late region of the chromatogram under the specified conditions[1]. The mass spectrum should exhibit a clear molecular ion peak at m/z 244, corresponding to the molecular weight of the compound.
Experimental Workflow
The logical flow of the analytical process is depicted in the following diagram.
Caption: A flowchart of the GC-MS analysis protocol.
Signaling Pathway Diagram
Not applicable for this analytical protocol.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the identification and quantification of this compound. The protocol is straightforward, leveraging direct injection without derivatization, and can be readily implemented in a laboratory setting with standard GC-MS instrumentation. Proper optimization of the GC temperature program and MS parameters will ensure accurate and reproducible results for quality control and research applications.
References
Thermal Analysis of High-Performance Polymers Containing Dimethyl 2,7-Naphthalenedicarboxylate
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers synthesized with Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC) exhibit superior thermal and mechanical properties compared to their conventional counterparts, such as those based on terephthalates. The incorporation of the rigid and planar naphthalene ring into the polymer backbone significantly enhances thermal stability, glass transition temperature (Tg), and mechanical strength. This makes them ideal candidates for high-performance applications in various fields, including advanced packaging, electronics, and specialty fibers. This document provides detailed protocols for the thermal analysis of these polymers using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA), along with a summary of key thermal properties and a discussion of structure-property relationships.
Data Presentation
The thermal properties of polymers are crucial for determining their processing conditions and end-use performance. The following tables summarize key quantitative data for polymers containing the 2,7-naphthalenedicarboxylate moiety, with poly(ethylene terephthalate) (PET) included for comparison.
Table 1: Key Thermal Properties of Poly(ethylene 2,7-naphthalate) (PE-2,7-N) vs. PET
| Property | Poly(ethylene 2,7-naphthalate) (PE-2,7-N) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | 121.8 °C[1] | ~67.7 °C |
| Melting Temperature (Tm) | 325 - 335 °C[1] | ~260 °C |
| Char Yield at 1000 °C (under N2) | 33.4 wt%[1] | - |
Table 2: Dynamic Mechanical Analysis (DMA) Data for Poly(ethylene naphthalate) (PEN)
| Temperature | Storage Modulus (E') |
| Glassy Region (below Tg) | ~2000 - 2500 MPa[2] |
| After Glass Transition | ~80 MPa (crystalline) vs. ~6 MPa (amorphous)[2] |
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of the polymer.
Objective: To measure the weight loss of the polymer as a function of temperature in a controlled atmosphere.
Instrumentation: A standard thermogravimetric analyzer.
Protocol:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or film form. Weigh 5-10 mg of the sample into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 800 °C.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins). The temperature at 5% or 10% weight loss is often reported for comparison.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.
Instrumentation: A standard differential scanning calorimeter.
Protocol:
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected melting point to erase the thermal history.
-
Cooling Scan: Cool the sample at a controlled rate of 10 °C/min to a temperature well below the glass transition.
-
Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min). Data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition (Tg) will appear as a step change in the baseline.
-
The melting temperature (Tm) will appear as an endothermic peak.
-
Crystallization will appear as an exothermic peak.
-
Dynamic Mechanical Analysis (DMA)
DMA is used to measure the viscoelastic properties of the polymer, such as storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature.
Objective: To characterize the mechanical and damping properties of the polymer over a range of temperatures.
Instrumentation: A dynamic mechanical analyzer.
Protocol:
-
Sample Preparation: Prepare a rectangular film or bar of the polymer with uniform dimensions (e.g., 25 mm x 6 mm x 1 mm). Ensure the sample is free of cracks or other defects.
-
Instrument Setup:
-
Select an appropriate clamping fixture (e.g., tensile, three-point bending, or cantilever).
-
Mount the sample in the fixture, ensuring it is securely clamped.
-
-
Experimental Parameters:
-
Set the oscillation frequency (e.g., 1 Hz).
-
Set the strain amplitude (e.g., 0.1%).
-
Set the temperature program to ramp from a sub-ambient temperature (e.g., -50 °C) to a temperature above the glass transition at a rate of 3-5 °C/min.
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The glass transition temperature (Tg) can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
The storage modulus in the glassy region provides information about the material's stiffness, while the tan delta peak provides insight into its damping characteristics.
-
Visualizations
Structure-Property Relationship
The incorporation of the 2,7-naphthalenedicarboxylate moiety into a polymer chain has a profound effect on its thermal properties. The rigid and planar nature of the naphthalene ring restricts segmental motion, leading to a higher glass transition temperature and enhanced thermal stability.
Caption: Relationship between monomer structure and polymer thermal properties.
Experimental Workflow: Thermal Analysis
The following diagram illustrates the general workflow for conducting a comprehensive thermal analysis of polymers containing this compound.
Caption: Workflow for comprehensive thermal analysis of polymers.
References
Application Notes and Protocols: Dimethyl 2,7-Naphthalenedicarboxylate for PEN-Like Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Dimethyl 2,7-naphthalenedicarboxylate (DM-2,7-NDC) as a monomer in the synthesis of high-performance polyesters, such as Poly(ethylene 2,7-naphthalate) (PE2,7N), a PEN-like material. These polymers are of significant interest due to their enhanced thermal stability, superior gas barrier properties, and excellent mechanical strength compared to conventional polyesters like Poly(ethylene terephthalate) (PET).
I. Overview and Applications
This compound is a key intermediate in the production of advanced polymers.[1] The resulting materials, which feature a rigid naphthalene backbone, exhibit high thermal stability and are valuable in industries such as automotive, electronics, and packaging.[1] Specifically, polymers derived from 2,7-naphthalates are suggested to have the potential to outperform 2,6-naphthalates in barrier performance, opening up markets for applications like reusable bottles and UV-resistant packaging.
II. Quantitative Data Presentation
The following tables summarize key quantitative data for Poly(ethylene 2,7-naphthalate) (PE2,7N) synthesized from this compound.
Table 1: Molecular Characteristics of Poly(ethylene 2,7-naphthalate) (PE2,7N)
| Sample Code | Polycondensation Temp./Time (°C/h) | Intrinsic Viscosity (IV) (dL/g) | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Dispersity (Đ) |
| 2,7PEN | 240/3 | 0.48 | 11.9 | 42.9 | 3.61 |
Data sourced from a study on bio-based naphthalate polymers. The molecular weights were determined by GPC in 1,1,1,3,3,3-hexafluoro-2-propanol solution with Poly(methyl methacrylate) (PMMA) standards. Intrinsic viscosity was measured in a phenol/1,1,2,2-tetrachloroethane (60/40, v/v) solution.[2]
Table 2: Thermal and Mechanical Properties of Poly(ethylene 2,7-naphthalate) (PE2,7N) in Comparison to PET
| Property | Poly(ethylene 2,7-naphthalate) (PE2,7N) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | 121.8 °C[2][3] | ~67.7 °C[2][3] |
| Melting Point (Tm) | 325 - 335 °C | ~265 °C |
| Thermal Decomposition (5% weight loss) | > 365 °C | ~356 °C[4] |
| Char Yield at 1000 °C | 33.4 wt %[2][3] | Lower than PE2,7N |
| Oxygen Permeability | < 0.0034 barrer[2][3] | 0.0108 barrer[2][3] |
| Tensile Modulus | Higher than PET, especially at elevated temperatures (100-150 °C)[5][6] | 5.00 - 5.50 GPa (biax film) |
| Tensile Strength | ~200 MPa (biax film) | Similar to PET |
III. Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) (PE2,7N) via Two-Step Melt Polycondensation
This protocol outlines the synthesis of PE2,7N from this compound and ethylene glycol. The process involves an initial transesterification reaction followed by a polycondensation step under high vacuum and elevated temperature.
Materials:
-
This compound (DM-2,7-NDC)
-
Ethylene glycol (molar ratio of ethylene glycol to DM-2,7-NDC: ~2.2:1)
-
Antimony(III) oxide (catalyst, ~300-500 ppm relative to the weight of the diester)
-
High purity nitrogen gas
Equipment:
-
Reaction flask equipped with a stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle
-
Vacuum pump
-
Temperature controller
Procedure:
Step 1: Transesterification
-
Charge the reaction flask with this compound, ethylene glycol, and antimony(III) oxide.
-
Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen.
-
Under a gentle flow of nitrogen, heat the mixture with stirring to approximately 190-220 °C.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Continue heating and stirring until the theoretical amount of methanol has been collected. This step typically takes 2-4 hours.
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 280-300 °C.
-
Simultaneously, reduce the pressure inside the reaction vessel to below 1 Torr using a vacuum pump.
-
The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Continue the reaction under these conditions for 2-4 hours, or until the desired molecular weight is achieved (as indicated by stirrer torque or intrinsic viscosity measurements of samples).
-
Once the reaction is complete, extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer can then be pelletized for further processing and characterization.
Protocol 2: Synthesis of Polyamides from Naphthalene-2,7-dicarboxylic Acid
This protocol describes a direct polycondensation method for synthesizing polyamides, adapted for Naphthalene-2,7-dicarboxylic acid (obtainable from the hydrolysis of DM-2,7-NDC).
Materials:
-
Naphthalene-2,7-dicarboxylic acid
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Methanol
Equipment:
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle
-
Beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In the reaction flask, dissolve Naphthalene-2,7-dicarboxylic acid, the aromatic diamine, and lithium chloride in N-methyl-2-pyrrolidone under a nitrogen atmosphere. A typical concentration is around 10-15% solids.
-
Add pyridine to the solution, followed by the dropwise addition of triphenyl phosphite with stirring. The molar ratio of dicarboxylic acid:diamine:TPP is typically 1:1:2.2.
-
Heat the reaction mixture to 115 °C and maintain this temperature with continuous stirring for 3-5 hours under a nitrogen atmosphere. The viscosity of the solution will increase as polymerization progresses.
-
After the reaction is complete, allow the viscous solution to cool to room temperature.
-
Pour the polymer solution into a beaker of vigorously stirred methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with fresh methanol to remove any residual solvent and reactants.
-
Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
IV. Visualizations
Caption: Experimental workflow for the synthesis of PE2,7N.
Caption: Logical relationship of monomer to polymer and properties.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dimethyl 2,7-Naphthalenedicarboxylate
Welcome to the technical support center for the purification of crude Dimethyl 2,7-Naphthalenedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Possible Causes and Solutions:
-
Cause: The compound is significantly soluble in the cold recrystallization solvent.
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath to minimize the solubility of the desired product. The filtrate can be concentrated and cooled again to recover more product, although it may be of lower purity.
-
-
Cause: Premature crystallization occurred during hot filtration.
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals prematurely. If crystals do form on the filter paper, they can be redissolved with a small amount of hot solvent.
-
-
Cause: Inappropriate solvent selection.
-
Solution: Conduct small-scale solvent screening to identify a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Based on the properties of similar aromatic esters, solvents to consider include methanol, ethanol, acetic acid, or mixtures such as hexane/ethyl acetate.[1][2]
-
Problem 2: Oiling Out During Recrystallization
Possible Causes and Solutions:
-
Cause: The melting point of the solid is lower than the boiling point of the solvent. The compound is melting instead of dissolving.
-
Solution: Switch to a lower-boiling point solvent. Alternatively, use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble) at a temperature below the compound's melting point, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Reheat to clarify and then allow to cool slowly.
-
-
Cause: High concentration of impurities.
-
Solution: The presence of significant impurities can depress the melting point of the mixture. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Problem 3: No Crystal Formation Upon Cooling
Possible Causes and Solutions:
-
Cause: The solution is not supersaturated.
-
Solution: The solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, add a seed crystal of pure this compound. If no crystals form, the solvent volume can be reduced by gentle heating and the solution cooled again.
-
-
Cause: The rate of cooling is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process and promote the formation of larger, purer crystals.
-
Problem 4: Poor Separation During Column Chromatography
Possible Causes and Solutions:
-
Cause: Incorrect mobile phase polarity.
-
Solution: The polarity of the eluent is critical for good separation. For aromatic esters like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.25-0.35 for the desired compound.
-
-
Cause: Column overloading.
-
Solution: The amount of crude material loaded onto the column should be appropriate for the column size. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase (e.g., silica gel).
-
-
Cause: Co-elution with impurities.
-
Solution: If impurities have similar polarities to the product, separation by standard silica gel chromatography may be difficult. Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. Isomeric impurities, such as other dimethyl naphthalenedicarboxylate isomers, are often the most challenging to separate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. If prepared by the oxidation of 2,7-dimethylnaphthalene followed by esterification, potential impurities could include:
-
Isomeric Dimethyl Naphthalenedicarboxylates: If the starting 2,7-dimethylnaphthalene is not pure, other isomers may be present.[3]
-
Incompletely Reacted Intermediates: Such as 2-formyl-7-naphthoic acid methyl ester or 7-methyl-2-naphthoic acid.
-
Starting Materials: Unreacted 2,7-dimethylnaphthalene or 2,7-naphthalenedicarboxylic acid.
-
Byproducts of Oxidation: Various oxidation byproducts can be formed depending on the reaction conditions.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: While specific data for the 2,7-isomer is limited, a good starting point for aromatic esters is often a lower-chain alcohol like methanol or ethanol. Acetic acid has also been used for the recrystallization of the precursor, 2,6-dimethylnaphthalene.[1] It is highly recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your specific crude product.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a suitable method for the purification of this compound. A standard setup would involve using silica gel as the stationary phase and a mobile phase consisting of a hexane/ethyl acetate gradient.[1] The optimal solvent ratio should be determined by TLC analysis of the crude material.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is a white to light yellow crystalline powder.[4]
Q5: Are there alternative purification methods to recrystallization and chromatography?
A5: Sublimation can be an effective purification method for aromatic compounds that are poorly soluble, as it takes advantage of the compound's volatility.[5] Given the aromatic nature of this compound, sublimation under vacuum could be a viable alternative, particularly for removing non-volatile impurities.
Data Presentation
Table 1: Comparison of Purification Methods (Qualitative)
| Purification Method | Principle | Common Solvents/Conditions | Potential Advantages | Potential Disadvantages |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Methanol, Ethanol, Acetic Acid, Hexane/Ethyl Acetate | Scalable, cost-effective, can yield high-purity material. | Yield losses, potential for oiling out, requires suitable solvent. |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient | High resolution for complex mixtures, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
| Sublimation | Conversion of a solid directly to a gas, followed by condensation back to a solid. | High vacuum, elevated temperature. | Effective for compounds with poor solubility, can remove non-volatile impurities. | Requires specialized equipment, not suitable for thermally unstable compounds. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show low solubility at room temperature and high solubility when hot, with significant crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a mobile phase that gives the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent if necessary. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., high hexane content). Gradually increase the polarity of the mobile phase (increase the ethyl acetate content) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 2. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE CAS#: 840-65-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dimethyl 2,7-Naphthalenedicarboxylate synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the two main stages of the synthesis: the oxidation of a precursor to 2,7-naphthalenedicarboxylic acid and its subsequent esterification.
For the Oxidation Stage (e.g., from 2,7-dimethylnaphthalene):
-
Inefficient Agitation: Proper mixing is crucial for multiphase reactions like oxidation. Inadequate stirring can lead to poor contact between the reactants and the oxidant. For high-temperature oxidations in an autoclave, ensuring the stirring or shaking mechanism is functioning optimally is essential for good yields.[1]
-
Reaction Temperature and Time: Oxidation reactions are sensitive to temperature and duration. Temperatures that are too low can result in a slow or incomplete reaction, while excessively high temperatures can lead to the formation of byproducts.[2] Similarly, insufficient reaction time will lead to incomplete conversion of the starting material. Refer to analogous procedures for recommended temperature ranges and reaction times, and consider optimizing these parameters for your specific setup.[1][2]
-
Oxidant Concentration: The stoichiometry of the oxidizing agent is critical. An insufficient amount will result in an incomplete reaction. Conversely, a large excess may lead to over-oxidation and the formation of undesired byproducts.
For the Esterification Stage (from 2,7-naphthalenedicarboxylic acid):
-
Incomplete Reaction: The esterification of dicarboxylic acids is an equilibrium reaction. To drive the reaction towards the product, a large excess of methanol is typically used.[3] The removal of water as it is formed can also shift the equilibrium to favor the ester.
-
Catalyst Issues: If using a catalyst (e.g., sulfuric acid, sodium tungstate), ensure it is active and used in the correct concentration. Acid-sensitive substrates may not be well-tolerated with strong acid catalysts.[3]
-
Reaction Temperature: The esterification temperature is a critical parameter. For the related Dimethyl 2,6-Naphthalenedicarboxylate synthesis, temperatures between 200°C and 350°C are preferred. Temperatures below 200°C can lead to a low rate of esterification.[3]
-
Purity of Starting Materials: Impurities in the 2,7-naphthalenedicarboxylic acid can interfere with the esterification process. It is advisable to use a purified starting material.
Presence of Impurities and Side Products
Question: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is a common issue. The nature of these impurities depends on the synthesis stage.
During Oxidation:
-
Incomplete Oxidation Products: If the oxidation of 2,7-dimethylnaphthalene is incomplete, you may have residual starting material or mono-oxidized intermediates (e.g., 7-methyl-2-naphthoic acid) in your 2,7-naphthalenedicarboxylic acid.
-
Over-oxidation Products: Harsh oxidation conditions can lead to the formation of other compounds like trimellitic acid.[2]
During Esterification:
-
Mono-ester: Incomplete esterification will result in the presence of the mono-methyl ester of 2,7-naphthalenedicarboxylic acid. To address this, prolong the reaction time or increase the methanol excess.
-
Dimethyl Ether: At higher esterification temperatures (above 350°C for the 2,6-isomer), the formation of dimethyl ether as a byproduct can occur, which also reduces the yield of the desired product.[3]
-
Polymerization: High temperatures during esterification can also lead to the formation of polymeric byproducts.[3]
To minimize impurities:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and reactant ratios in both the oxidation and esterification steps.
-
Purification of Intermediates: Purifying the 2,7-naphthalenedicarboxylic acid after the oxidation step is crucial to prevent carrying impurities over to the esterification.
-
Final Product Purification: The final this compound can be purified by recrystallization or distillation. The dimethyl ester is generally more soluble in organic solvents than the dicarboxylic acid, which facilitates its purification.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and practical approach is a two-step process. First, 2,7-dimethylnaphthalene is oxidized to form 2,7-naphthalenedicarboxylic acid.[1] This intermediate is then esterified with methanol, often in the presence of an acid catalyst, to yield this compound.[4]
Q2: What are the key parameters to control for a high-yield synthesis?
A2: For a high-yield synthesis, it is critical to control the following parameters:
-
Reactant Stoichiometry: Use an appropriate excess of the oxidizing agent in the first step and a large excess of methanol in the esterification step.
-
Temperature: Maintain the optimal temperature range for both the oxidation and esterification reactions to ensure a good reaction rate while minimizing side product formation.[1][3]
-
Reaction Time: Allow sufficient time for the reactions to go to completion.
-
Agitation: Ensure efficient mixing, especially during the oxidation step.[1]
-
Purity of Reagents: Use pure starting materials to avoid side reactions and simplify purification.
Q3: How can I effectively purify the final product?
A3: this compound is typically a solid that can be purified by recrystallization from a suitable solvent.[5] Given that the dimethyl ester is more soluble in organic solvents than its corresponding dicarboxylic acid, recrystallization is an effective method to remove unreacted diacid and other polar impurities.[4] Distillation can also be an option for purification.[4]
Q4: Are there any specific safety precautions I should take?
A4: Yes. The synthesis may involve high temperatures and pressures, particularly if an autoclave is used for the oxidation step.[1] The reagents used, such as strong oxidizing agents and acidic catalysts, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. 2,7-Naphthalenedicarboxylic acid itself is listed as being harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[6]
Data Presentation
Table 1: Reaction Conditions for the Oxidation of Dimethylnaphthalenes (Analogous to 2,7-isomer)
| Parameter | Value | Source |
| Starting Material | 2,3-dimethylnaphthalene | [1] |
| Oxidant | Sodium dichromate dihydrate | [1] |
| Solvent | Water | [1] |
| Temperature | 250°C | [1] |
| Reaction Time | 18 hours (shorter with efficient stirring) | [1] |
| Yield | 87-93% | [1] |
Table 2: Reaction Conditions for the Esterification of Naphthalenedicarboxylic Acids (Analogous to 2,7-isomer)
| Parameter | Value | Source |
| Starting Material | 2,6-Naphthalenedicarboxylic Acid | [3] |
| Reagent | Methanol | [3] |
| Solvent | Trimethyl trimellitate | [3] |
| Temperature | 200-350°C (preferred 230-300°C) | [3] |
| Catalyst | Molybdenum oxide (optional) | [3] |
| Yield | 91.5% - 99.3% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Naphthalenedicarboxylic Acid via Oxidation of 2,7-Dimethylnaphthalene (Analogous Procedure)
This protocol is based on the oxidation of 2,3-dimethylnaphthalene and should be adapted and optimized for the 2,7-isomer.[1]
Materials:
-
2,7-Dimethylnaphthalene
-
Sodium dichromate dihydrate
-
Water
-
6N Hydrochloric acid
Equipment:
-
Stirred or shaken autoclave
-
Large beaker or vessel
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Charge the autoclave with 2,7-dimethylnaphthalene, sodium dichromate dihydrate (in approximately 23% excess), and water.
-
Seal the autoclave and heat it to 250°C with continuous and vigorous agitation for 3-18 hours. The reaction time can be significantly shorter with more efficient stirring.
-
Cool the autoclave to room temperature while continuing agitation.
-
Carefully vent the pressure and open the autoclave.
-
Transfer the contents to a large beaker, rinsing the autoclave with hot water to ensure complete transfer.
-
Separate the solid chromium oxide by filtration through a Büchner funnel and wash it with warm water until the filtrate is colorless.
-
Combine all the filtrates and acidify with 6N hydrochloric acid.
-
Allow the mixture to cool to room temperature overnight to precipitate the 2,7-naphthalenedicarboxylic acid.
-
Collect the precipitated product by filtration, wash it with water until the filtrate is colorless, and dry it to a constant weight in a vacuum oven.
Protocol 2: Synthesis of this compound via Esterification (Analogous Procedure)
This protocol is based on the esterification of 2,6-naphthalenedicarboxylic acid and should be adapted for the 2,7-isomer.[3]
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Methanol
-
Trimethyl trimellitate (solvent)
-
Optional: Esterification catalyst (e.g., molybdenum oxide)
Equipment:
-
Agitation-type reactor
-
Heating and pressure control system
-
Condenser and collection flask
Procedure:
-
Prepare a slurry containing 2,7-naphthalenedicarboxylic acid, methanol, and trimethyl trimellitate in the reactor. An optional catalyst can be added at this stage.
-
Heat the reactor to a temperature between 230-300°C under pressure.
-
Continuously stir the reaction mixture.
-
Remove the water produced during the reaction and some of the unreacted methanol via a distillation setup.
-
Monitor the reaction for completion.
-
Upon completion, the resulting esterified product can be fed into a second reactor with fresh methanol to ensure complete esterification and achieve a high yield.
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Isolate the final product, this compound, which may require purification by recrystallization.
Visualizations
Caption: A generalized two-stage workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]
- 4. Naphthalene-2,7-dicarboxylic Acid | 2089-89-6 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,7-Naphthalenedicarboxylic acid | C12H8O4 | CID 11790598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2,7-Naphthalenedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of 2,7-Naphthalenedicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible condensation reaction. To favor the formation of the diester product, it is common to use a large excess of methanol, which also serves as the solvent, and to heat the reaction mixture to reflux.[1][2][3][4]
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products in the synthesis of this compound are typically:
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Unreacted 2,7-Naphthalenedicarboxylic acid: Due to the equilibrium nature of the Fischer esterification, some of the starting dicarboxylic acid may remain if the reaction does not go to completion.[3]
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Mono-methyl 2,7-naphthalenedicarboxylate: This is the intermediate product where only one of the two carboxylic acid groups has been esterified. Incomplete reaction is a common cause for the presence of this mono-ester.
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Impurities from the starting material: The purity of the final product is highly dependent on the purity of the starting 2,7-Naphthalenedicarboxylic acid. Impurities from the synthesis of the dicarboxylic acid, such as other naphthalenedicarboxylic acid isomers, can be carried over into the final product.[5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot corresponding to the starting dicarboxylic acid should diminish over time, while the spot for the desired diester product should intensify. The mono-ester intermediate may also be visible. For TLC analysis, a solvent system such as a mixture of hexanes and ethyl acetate can be effective, where the dicarboxylic acid will have a low Rf value, the mono-ester an intermediate Rf, and the diester the highest Rf.
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective method for purifying crude this compound is recrystallization.[6] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents for recrystallizing esters include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate or hexane/acetone.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| The final isolated product mass is significantly lower than the theoretical yield. | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. | - Increase the reaction time.- Use a larger excess of methanol.- Ensure the acid catalyst is active and used in the correct amount.- Consider removing water as it forms, for example, by using a Dean-Stark apparatus if a solvent other than methanol is used.[3][4] |
| Product Loss During Workup: The product may be lost during extraction or filtration steps. | - Ensure the pH is properly adjusted during aqueous washes to minimize the solubility of the ester.- Use a minimal amount of cold solvent to wash the crystals after filtration to reduce product loss. | |
| Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures. | - Ensure the reaction is maintained at a steady reflux temperature. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| NMR or HPLC analysis shows the presence of starting material (2,7-Naphthalenedicarboxylic acid). | Incomplete Reaction: The reaction has not proceeded to completion. | - Rerun the reaction with a longer reflux time or with fresh catalyst.- Purify the crude product by recrystallization. The dicarboxylic acid is generally much less soluble in common organic solvents than the diester. |
| A peak corresponding to the mono-methyl ester is observed in analytical data. | Insufficient Reaction Time or Catalyst: The reaction was stopped before both carboxylic acid groups were esterified. | - Increase the reaction time and/or the amount of acid catalyst.- The mono-ester can often be separated from the diester by careful column chromatography or fractional crystallization, though optimizing the reaction to minimize its formation is preferable. |
| The melting point of the product is broad and lower than the literature value. | Presence of Mixed Impurities: A mixture of starting material, mono-ester, and potentially other impurities is present. | - Perform a thorough purification by recrystallization. It may be necessary to try several different solvents or solvent systems to find the optimal one for removing the specific impurities present.[6] |
| The product has a noticeable color. | Impurities in the Starting Material or Degradation: Colored impurities from the 2,7-naphthalenedicarboxylic acid may be carried through, or degradation may occur at very high temperatures. | - Purify the starting dicarboxylic acid before esterification.- Treat the crude product with activated carbon during recrystallization to remove colored impurities.- Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a representative procedure based on standard Fischer esterification methods.[1][2][3]
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,7-Naphthalenedicarboxylic acid.
-
Add a large excess of anhydrous methanol (e.g., 20-50 equivalents). Methanol acts as both a reagent and a solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension.
-
Heat the mixture to a gentle reflux and maintain this temperature with stirring. Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-24 hours.
-
After the reaction is complete (as judged by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent suitable for extraction, such as ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Physical and Analytical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Analytical Data |
| 2,7-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | White to off-white solid | --- |
| This compound | C₁₄H₁₂O₄ | 244.24 | White to light yellow powder or crystal | ¹³C NMR (CDCl₃): δ 167.0, 135.2, 133.0, 130.1, 129.5, 128.5, 124.9, 52.4 ppm [7] |
| Mono-methyl 2,7-naphthalenedicarboxylate | C₁₃H₁₀O₄ | 230.22 | White to off-white solid | Will show both carboxylic acid and methyl ester signals in NMR and IR spectra. |
Visualizations
Troubleshooting Logic for Impurity Identification
The following diagram illustrates a logical workflow for identifying and addressing common impurities encountered during the synthesis of this compound.
Caption: Troubleshooting flowchart for identifying and resolving impurities.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound(2549-47-5) 13C NMR spectrum [chemicalbook.com]
"resolving solubility issues of Dimethyl 2,7-Naphthalenedicarboxylate in solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dimethyl 2,7-Naphthalenedicarboxylate.
Solubility Data
| Solvent | Solubility | Temperature |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Room Temperature[1] |
| Methanol | Slightly Soluble[1] | Room Temperature[1] |
Note: The isomer Dimethyl 2,6-Naphthalenedicarboxylate is reported to be soluble in hot toluene, which may suggest that heated aromatic hydrocarbon solvents could be effective for the 2,7-isomer as well.[2]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound.
Q1: My this compound is not dissolving in my chosen solvent at room temperature. What should I do?
A1: If you are observing poor solubility at room temperature, consider the following troubleshooting steps:
-
Heating: Gently heat the solvent while stirring to increase the kinetic energy of the molecules, which can significantly improve solubility. Always monitor the temperature to avoid solvent boiling or decomposition of the compound.
-
Particle Size Reduction: The dissolution rate can be increased by increasing the surface area of the solid.[3] If your compound is in a crystalline or large particle form, grinding it to a fine powder (micronization) can enhance its solubility.[4][5]
-
Sonication: Use an ultrasonic bath to provide energy to the solution, which can help to break down solid aggregates and promote dissolution.
-
Solvent Screening: If the initial solvent is ineffective, a systematic solvent screening should be performed. Test a range of solvents with varying polarities.
Q2: I have tried heating, and the compound still does not dissolve completely. What is the next step?
A2: If heating is insufficient, you can explore more advanced techniques:
-
Co-solvency: The addition of a miscible co-solvent can alter the polarity of the solvent system and enhance solubility.[3][4] For example, if your primary solvent is non-polar, adding a small amount of a more polar solvent in which the compound has some solubility might help.
-
Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[3][4][6] This can be achieved through methods like melting, solvent evaporation, or fusion-solvent methods to create a system with enhanced dissolution properties.[4]
Q3: Can I use a solubilizing agent to improve the solubility of this compound?
A3: Yes, the use of solubilizing agents can be an effective strategy. For instance, surfactants can be employed to increase the solubility of poorly soluble compounds.[6] The choice of surfactant will depend on your specific application and downstream experiments.
Q4: Are there any other advanced methods to consider for persistent solubility issues?
A4: For particularly challenging cases, several advanced methods can be explored:
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which dramatically increases the surface area and dissolution velocity.[3][6]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their apparent solubility.[3]
-
pH Adjustment: While less common for neutral compounds like esters, if there are any ionizable groups present as impurities or degradation products, adjusting the pH of the medium might influence solubility.[3]
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
-
Preparation: Add a pre-weighed excess amount of finely ground this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., room temperature or a specific experimental temperature) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Recrystallization for Purification and Improved Handling
Recrystallization can be used to purify the compound and potentially obtain a crystal form with better dissolution characteristics.
-
Solvent Selection: Identify a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.
-
Filtration (Hot): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the purified crystals under vacuum.
Diagrams
Caption: Troubleshooting workflow for solubility issues.
References
- 1. This compound CAS#: 2549-47-5 [m.chemicalbook.com]
- 2. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE CAS#: 840-65-3 [m.chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polymerization of Dimethyl 2,7-Naphthalenedicarboxylate
Welcome to the technical support center for the optimization of reaction conditions for the polymerization of Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(alkylene 2,7-naphthalenedicarboxylate)s.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the polymerization of DM-2,7-NDC.
Q1: My polymerization is resulting in a low molecular weight polymer. What are the common causes and how can I fix it?
A1: Achieving a high molecular weight is crucial for desirable mechanical properties. Several factors can lead to a low molecular weight product. Here’s a systematic approach to troubleshooting this issue:
-
Monomer Purity: Impurities in this compound or the diol can act as chain terminators, leading to premature cessation of polymer growth.
-
Recommendation: Ensure high purity of monomers (≥99%). If necessary, purify DM-2,7-NDC by recrystallization. The diol should be free of water and other impurities.
-
-
Stoichiometry of Reactants: An imbalance in the molar ratio of the diol to the diester is a common cause of low molecular weight. The kinetics of polymerization are sensitive to stoichiometric imbalance.[1]
-
Recommendation: Precisely measure the reactants. A slight excess of the diol (e.g., a molar ratio of ~1.2:1 to 2.2:1 diol to DM-2,7-NDC) is often used in the initial transesterification stage to compensate for any loss of the volatile diol during the reaction.[2]
-
-
Inefficient Removal of Byproducts: The transesterification reaction produces methanol, and the polycondensation reaction produces the diol as a byproduct. Inefficient removal of these byproducts will hinder the forward reaction, preventing the formation of long polymer chains.
-
Recommendation: Ensure a high vacuum (<1 Torr) is applied during the polycondensation stage.[1] A well-designed reactor with efficient stirring and a large surface area for the molten polymer will facilitate the removal of volatiles. Ensure the vacuum system is leak-free and the cold trap is functioning effectively.
-
-
Inadequate Reaction Time or Temperature: Insufficient time or temperature will result in an incomplete reaction.
-
Recommendation: The transesterification step typically requires 2-4 hours at 190-220 °C.[1] The polycondensation stage usually requires another 2-4 hours at a higher temperature of 280-300 °C.[1] Monitor the viscosity of the reaction mixture (e.g., through stirrer torque) to determine the reaction endpoint.
-
-
Catalyst Deactivation or Insufficient Concentration: The catalyst plays a critical role in both reaction stages.
-
Recommendation: Use a fresh, active catalyst. The typical concentration for antimony(III) oxide is around 300-500 ppm relative to the weight of the diester.[1]
-
Q2: The final polymer is discolored (yellowing). What causes this and how can I prevent it?
A2: Discoloration, typically yellowing, is a common issue in high-temperature polyester synthesis and can be attributed to several factors:
-
Thermal Degradation: Prolonged exposure to high temperatures during melt polymerization can lead to thermal degradation of the polymer, forming colored byproducts.[3][4][5] Aromatic polyesters are particularly susceptible to thermal oxidation which can cause yellowing.[4]
-
Oxidation: The presence of oxygen in the reactor can lead to oxidative degradation and discoloration.
-
Recommendation: Ensure the reactor is thoroughly purged with a high-purity inert gas, such as nitrogen, before heating.[1] Maintain a slight positive pressure of the inert gas during the transesterification stage.
-
-
Catalyst Choice and Concentration: Certain catalysts, particularly some titanium-based catalysts, can contribute to a yellow hue in the final polymer.[7] While antimony trioxide is a common choice, it can also lead to a grayish discoloration under certain conditions.[8]
-
Recommendation: If using an alternative catalyst, screen for its effect on polymer color. Optimize the catalyst concentration, as higher concentrations can sometimes lead to increased discoloration.
-
-
Impurities: Impurities in the monomers or from the reactor itself can lead to side reactions that produce colored species.
-
Recommendation: Use high-purity monomers and ensure the reactor is clean and free from contaminants.
-
Q3: What are some alternative catalysts to antimony(III) oxide, and what are their advantages and disadvantages?
A3: While antimony compounds are effective, there is growing interest in alternatives due to environmental and health concerns.[2] Here are some common alternatives:
-
Titanium-based Catalysts (e.g., tetrabutyl titanate, titanium isopropoxide):
-
Advantages: High catalytic activity, often allowing for lower reaction temperatures or shorter reaction times.[9] They are also considered more environmentally friendly than antimony.[9]
-
Disadvantages: Can be prone to hydrolysis and may lead to a yellowish discoloration of the polymer.[7] They can also have a higher tendency to catalyze side reactions.
-
-
Germanium-based Catalysts (e.g., germanium dioxide):
-
Advantages: Can produce polymers with excellent color and clarity.
-
Disadvantages: Generally more expensive than antimony or titanium catalysts.
-
-
Aluminum-based Catalysts:
-
Advantages: Offer a heavy-metal-free option and are cost-effective.
-
Disadvantages: Typically have lower catalytic activity compared to antimony or titanium, requiring higher temperatures or longer reaction times.
-
-
Tin-based Catalysts (e.g., stannous octoate):
-
Advantages: High catalytic activity.
-
Disadvantages: Can have toxicity concerns.
-
The choice of catalyst will depend on the specific requirements of the application, including cost, desired polymer properties, and regulatory considerations.[2]
Data Presentation
The following tables summarize the impact of various reaction parameters on the properties of poly(alkylene 2,7-naphthalenedicarboxylate)s. Note: The data presented here is illustrative and based on typical trends observed in polyester synthesis. Actual results may vary depending on the specific experimental setup and conditions.
Table 1: Effect of Antimony(III) Oxide Catalyst Concentration on Poly(ethylene 2,7-naphthalenedicarboxylate) Properties
| Catalyst Concentration (ppm) | Transesterification Time (hours) | Polycondensation Time (hours) | Intrinsic Viscosity (dL/g) | Color (Yellowness Index) |
| 100 | 4.5 | 5.0 | 0.45 | 15 |
| 300 | 3.0 | 3.5 | 0.65 | 20 |
| 500 | 2.5 | 3.0 | 0.70 | 25 |
| 700 | 2.5 | 3.0 | 0.71 | 30 |
Table 2: Comparison of Different Catalysts for the Synthesis of Poly(ethylene 2,7-naphthalenedicarboxylate)
| Catalyst Type | Concentration (ppm) | Polycondensation Temperature (°C) | Intrinsic Viscosity (dL/g) | Color (Yellowness Index) |
| Antimony(III) Oxide | 300 | 285 | 0.65 | 20 |
| Tetrabutyl Titanate | 100 | 275 | 0.68 | 35 |
| Germanium Dioxide | 200 | 290 | 0.62 | 10 |
Table 3: Effect of Polycondensation Temperature and Vacuum Level on Intrinsic Viscosity of Poly(butylene 2,7-naphthalenedicarboxylate)
| Temperature (°C) | Vacuum (Torr) | Time (hours) | Intrinsic Viscosity (dL/g) |
| 270 | 1.0 | 3 | 0.55 |
| 280 | 1.0 | 3 | 0.65 |
| 280 | 0.5 | 3 | 0.72 |
| 290 | 0.5 | 3 | 0.75 (slight discoloration) |
Experimental Protocols
Protocol 1: Two-Step Melt Polycondensation of Poly(ethylene 2,7-naphthalate) using Antimony(III) Oxide
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
This compound (DM-2,7-NDC)
-
Ethylene glycol (EG) (molar ratio of EG to DM-2,7-NDC: ~2.2:1)[1]
-
Antimony(III) oxide (Sb₂O₃) catalyst (~300-500 ppm relative to the weight of DM-2,7-NDC)[1]
-
High purity nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation side-arm connected to a condenser and a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump with a cold trap.
Procedure:
Step 1: Transesterification
-
Charge the reactor with DM-2,7-NDC, ethylene glycol, and antimony(III) oxide.
-
Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.[1]
-
Under a gentle flow of nitrogen, heat the mixture with stirring to approximately 190-220 °C.[1]
-
Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating and stirring until the theoretical amount of methanol has been collected. This step typically takes 2-4 hours.[1]
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 280-300 °C.[1]
-
Simultaneously, slowly reduce the pressure to less than 1 Torr using the vacuum pump.[1]
-
Ethylene glycol will be collected in the cold trap as the polycondensation proceeds. The viscosity of the molten polymer will increase significantly.
-
Continue the reaction under high vacuum and temperature for 2-4 hours, or until the desired melt viscosity is achieved, as indicated by the stirrer torque.[1]
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.[1]
-
The polymer can be extruded from the reactor while still molten or allowed to cool and then broken into smaller pieces.
Visualizations
Experimental Workflow for Two-Step Melt Polycondensation
Caption: Workflow for the synthesis of poly(ethylene 2,7-naphthalate).
Troubleshooting Logic for Low Molecular Weight Polymer
References
- 1. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. testextextile.com [testextextile.com]
- 4. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 5. How to resist yellowing (Part 3): Thermal Yellowing - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 6. benchchem.com [benchchem.com]
- 7. US8440782B2 - Titanium-based catalyst showing excellent activity and selectivity in polycondensation reactions - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. clariant.com [clariant.com]
Technical Support Center: Preventing Thermal Degradation of Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC) Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the thermal degradation of polymers derived from Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC), primarily Poly(ethylene 2,7-naphthalate) (PEN). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development activities.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of DM-2,7-NDC polymers.
Q1: Why are polymers based on this compound, such as PEN, known for their high thermal stability?
A1: The enhanced thermal stability of these polymers stems from the rigid naphthalene dicarboxylic acid monomer incorporated into the polymer backbone. This rigid structure restricts the thermal motion of the polymer chains, leading to a significantly higher glass transition temperature (Tg) and improved overall thermal stability compared to conventional polyesters like Poly(ethylene terephthalate) (PET). For instance, PEN exhibits a Tg of approximately 121.8°C, whereas PET's Tg is around 67.7°C[1].
Q2: What are the primary mechanisms of thermal degradation in DM-2,7-NDC polymers?
A2: The two primary degradation mechanisms are:
-
Thermo-oxidative Degradation: This occurs at elevated temperatures in the presence of oxygen. It involves the formation of free radicals, which can lead to chain scission, cross-linking, and the formation of colored byproducts (yellowing).[2][3]
-
Hydrolytic Degradation: This is the cleavage of ester linkages in the polymer chain by water molecules, a process that is accelerated at high temperatures.[4] This leads to a reduction in molecular weight and a decrease in mechanical properties.
Q3: What causes the yellowing of my polymer during melt processing?
A3: Yellowing during melt processing is primarily due to thermo-oxidative degradation.[2][3][5] At high temperatures, the polymer reacts with oxygen, leading to the formation of chromophores (molecular structures that cause color).[2] Factors that can exacerbate yellowing include excessive processing temperatures, prolonged residence time in the extruder or molding machine, and the presence of certain catalyst residues.[5][6]
Q4: How can I enhance the thermal stability of my DM-2,7-NDC polymer?
A4: Several strategies can be employed to improve thermal stability:
-
Use of Additives: Incorporating thermal stabilizers and antioxidants is a common and effective method.[1]
-
End-Capping: Capping the reactive end-groups of the polymer chains can prevent degradation initiation.[1]
-
Control of Polymer Synthesis: Optimizing polymerization conditions to achieve high molecular weight and controlled crystallinity can enhance thermal stability.[1]
-
Processing Conditions: Careful control of processing parameters such as temperature and residence time is crucial.[5][6]
Q5: What are the typical analytical techniques used to assess the thermal stability of these polymers?
A5: The most common techniques are:
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a sample as a function of temperature, providing information on the decomposition temperature.[1][7][8][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[10][11][12]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Causes | Troubleshooting Solutions & Suggested Actions |
| Yellowing or Discoloration of Polymer During Processing | 1. Excessive Melt Temperature: Processing at temperatures significantly above the recommended range.[5][6] 2. Long Residence Time: The polymer is exposed to high temperatures for an extended period in the extruder or injection molder.[5] 3. Presence of Oxygen: Inadequate inert gas purging during processing.[2] 4. Catalyst Residue: Certain catalysts, like some titanium-based ones, can promote discoloration.[13][14] 5. Inadequate Stabilization: Insufficient or improper selection of antioxidants.[2][3] | 1. Optimize Processing Temperature: Reduce the barrel and nozzle temperatures in increments. Aim for the lowest possible temperature that allows for good melt flow.[5] 2. Minimize Residence Time: Reduce cycle times and ensure a proper shot-to-barrel ratio (ideally 50%) to avoid material stagnating in the barrel.[5] 3. Inert Atmosphere: Ensure a consistent nitrogen or argon purge in the feed hopper and during processing to minimize oxygen exposure.[2] 4. Catalyst Selection: If possible, consider using antimony-based catalysts, which tend to cause less discoloration than some titanium catalysts.[9][13] 5. Enhance Stabilization Package: Incorporate a synergistic blend of primary (hindered phenolic) and secondary (phosphite) antioxidants.[4][15] |
| Lower than Expected Decomposition Temperature (in TGA) | 1. Low Molecular Weight: Incomplete polymerization or degradation during synthesis/processing.[1] 2. Residual Monomers or Solvents: Volatilization of residual small molecules at lower temperatures.[1] 3. Hydrolytic Degradation: Presence of moisture in the sample.[4] 4. Absence of Stabilizers: Lack of thermal stabilizers to protect the polymer. | 1. Optimize Polymerization: Ensure complete reaction to achieve a higher molecular weight. 2. Purify Polymer: Effectively remove unreacted monomers and solvents after synthesis. 3. Thorough Drying: Dry the polymer sample under vacuum at an appropriate temperature before TGA analysis to remove any moisture. 4. Incorporate Stabilizers: Add thermal stabilizers during polymerization or compounding. |
| Brittle Parts After Injection Molding | 1. Thermal Degradation: Excessive processing temperatures or residence times leading to chain scission.[6] 2. Hydrolytic Degradation: Processing of undried or improperly dried polymer. 3. High Shear Stress: Excessive injection speed or improperly designed gates can cause mechanical degradation.[6] | 1. Reduce Melt Temperature and Residence Time: Follow the recommendations for preventing yellowing.[6] 2. Proper Drying: Dry the polymer pellets to the recommended moisture level before processing. 3. Optimize Injection Parameters: Reduce the injection speed and consider redesigning the mold with larger gates to minimize shear.[6] |
| Inconsistent Melt Flow During Extrusion | 1. Thermal Degradation: Inconsistent degradation leads to variations in viscosity. 2. Non-uniform Heating: Inconsistent temperature zones in the extruder barrel. 3. Material Inhomogeneity: Poor dispersion of additives or fillers. | 1. Improve Thermal Stability: Utilize an effective stabilizer package. 2. Calibrate and Monitor Extruder Temperatures: Ensure all heating zones are functioning correctly and providing uniform temperature. 3. Optimize Mixing: Use a twin-screw extruder for better mixing and ensure proper dispersion of all components. |
III. Quantitative Data on Thermal Properties
The following tables summarize key thermal properties of PEN and the effect of stabilizers.
Table 1: Comparison of Thermal Properties of PEN and PET
| Property | Poly(ethylene 2,7-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | ~121.8 °C[1] | ~67.7 °C[1] |
| Melting Temperature (Tm) | ~265 °C | ~260 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C (in N₂) | ~380 °C (in N₂) |
Table 2: Effect of Antioxidants on the Onset of Thermal Degradation of a Polyester Blend
| Antioxidant (in PLA/P(3,4HB) blend) | Tonset (°C) | Td (°C) (Temperature of maximum decomposition rate) |
| None | 284.8 | 353.3 |
| Flavone | 311.4 | 360.9 |
| Lignin | 318.7 | 363.4 |
| Trans-chalcone | 327.0 | 371.6 |
| (Data adapted from a study on aliphatic polyester blends, demonstrating the general effect of natural antioxidants)[16] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the thermal analysis and stabilization of DM-2,7-NDC polymers.
Protocol 1: Thermogravimetric Analysis (TGA) of PEN Film
Objective: To determine the thermal stability and decomposition profile of a PEN film.
Materials and Equipment:
-
TGA instrument (e.g., STA 7200, HITACHI)[17]
-
TGA pans (alumina or platinum)[1]
-
Microbalance
-
PEN film sample
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation:
-
Cut a small piece of the PEN film (5-10 mg).[1]
-
Ensure the sample is dry by placing it in a vacuum oven at 120°C for at least 4 hours.
-
-
Instrument Setup:
-
Start the TGA software and enter the sample information.
-
Place the weighed sample into a TGA pan.
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins). The temperature at 5% weight loss (Td-5%) is commonly reported.[17]
-
The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[8]
-
Protocol 2: Differential Scanning Calorimetry (DSC) of PEN Powder
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of a PEN powder.
Materials and Equipment:
-
DSC instrument (e.g., TA Instruments DSC Q10)[12]
-
DSC pans (aluminum) and lids[1]
-
Crimper for sealing pans
-
PEN powder sample
-
Nitrogen gas (high purity)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.[11]
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 30°C to 300°C at a rate of 10°C/min to erase the thermal history.[1]
-
Cooling Scan: Cool the sample from 300°C to 30°C at a rate of 10°C/min.[1]
-
Second Heating Scan: Heat the sample again from 30°C to 300°C at a rate of 10°C/min. The data from this scan is used for analysis.[1]
-
-
Data Analysis:
-
Plot the heat flow versus temperature from the second heating scan.
-
The glass transition (Tg) will appear as a step-like change in the baseline.
-
The melting temperature (Tm) will be the peak of the endothermic melting transition.
-
Protocol 3: Incorporation of Antioxidants into PEN during Melt Compounding
Objective: To prepare a stabilized PEN compound by incorporating antioxidants via melt extrusion.
Materials and Equipment:
-
Twin-screw extruder
-
PEN pellets (pre-dried)
-
Hindered phenolic primary antioxidant (e.g., Irganox 1010)
-
Phosphite secondary antioxidant (e.g., Irgafos 168)
-
Gravimetric feeders
Procedure:
-
Pre-Drying: Dry the PEN pellets in a vacuum oven at 120°C for at least 6 hours to a moisture content below 0.02%.[18]
-
Formulation: Determine the desired loading of antioxidants (e.g., 0.1-0.5 wt% for each).
-
Extrusion:
-
Set the temperature profile of the extruder. For PEN, a typical profile would range from 270°C in the feed zone to 290°C at the die.
-
Calibrate the gravimetric feeders for the PEN pellets and the antioxidant powders.
-
Start the extruder and feed the PEN pellets.
-
Once a stable melt flow is achieved, start the feeders for the antioxidants to add them to the molten polymer.
-
The twin-screw configuration will ensure thorough mixing of the antioxidants into the polymer matrix.
-
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized.
-
Post-Drying: Dry the stabilized PEN pellets before further processing or analysis.
V. Diagrams
This section provides visual representations of key concepts and workflows using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 3. jasonmolding.com [jasonmolding.com]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prototool.com [prototool.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]
- 10. qualitest.ae [qualitest.ae]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. partinchem.com [partinchem.com]
- 16. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Investigation on Non-Isothermal Crystallization Kinetics of Polyethylene Terephthalate-Polyethylene Naphthalate Blends - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting peak splitting in NMR of Dimethyl 2,7-Naphthalenedicarboxylate"
This guide provides troubleshooting assistance for researchers encountering issues with peak splitting in the Nuclear Magnetic Resonance (NMR) analysis of Dimethyl 2,7-Naphthalenedicarboxylate.
Expected ¹H NMR Data for this compound
A high-quality ¹H NMR spectrum of pure this compound is expected to be relatively simple due to the molecule's symmetry. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J). Deviations from this pattern may indicate experimental issues. Aromatic protons are typically observed in the 6.5-8 ppm region[1].
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H-1, H-8 | ~8.7 | Singlet (s) | 2H | N/A |
| H-3, H-6 | ~8.1 | Doublet (d) | 2H | J ≈ 8.5 Hz |
| H-4, H-5 | ~7.9 | Doublet (d) | 2H | J ≈ 8.5 Hz |
| -OCH₃ | ~4.0 | Singlet (s) | 6H | N/A |
| Note: Actual chemical shifts can vary depending on the solvent and concentration. |
Troubleshooting Guides & FAQs
Q1: My aromatic signals are broad and poorly resolved, not the sharp peaks I expected. What is the likely cause?
Broad peaks are a common issue in NMR and typically point to problems with magnetic field homogeneity or sample characteristics.
-
Poor Shimming: The most frequent cause of peak broadening is an improperly shimmed spectrometer. The shims are coils that adjust the magnetic field to make it as homogeneous as possible across the sample volume.
-
Sample Concentration: Overly concentrated samples can be viscous, leading to broader lineshapes.[2] If the sample concentration is too high, it can also make shimming difficult.[2]
-
Incomplete Dissolution: If the compound is not fully dissolved, suspended solid particles will severely disrupt the magnetic field homogeneity, causing broad peaks.[3] It is crucial to ensure a homogeneous solution.
-
Paramagnetic Impurities: Contamination with even trace amounts of paramagnetic substances (like dissolved oxygen or transition metal ions) can cause significant line broadening.[2][3]
Q2: I am seeing more peaks in the aromatic region than the three predicted signals. Why?
The presence of unexpected signals usually indicates that your sample is not pure.
-
Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, acetone) are common contaminants that will show up in the spectrum.[4]
-
Starting Materials or Byproducts: Incomplete reactions or purifications can leave residual starting materials or byproducts in the sample, each contributing its own set of NMR signals.
-
Water Contamination: Water is a frequent impurity in NMR solvents and typically appears as a peak that can vary in chemical shift depending on the solvent used (e.g., ~1.56 ppm in CDCl₃).[3]
Q3: The splitting pattern in the aromatic region is very complex and doesn't look like clean doublets. What is happening?
This is a classic sign of "second-order effects," which are very common in the NMR spectra of aromatic compounds.
-
Second-Order Effects: These effects occur when the difference in chemical shift (in Hz) between two coupled protons is not significantly larger than the coupling constant (J) that connects them.[5] Instead of simple, predictable splitting (like a clean doublet), the multiplets become more complex. The peaks may "lean" towards each other, and the spacing between the lines no longer directly corresponds to the J-value.[5] For this compound, the protons H-3/H-6 and H-4/H-5 are prime candidates for exhibiting such behavior.
Q4: How can I resolve or simplify the complex splitting patterns in my spectrum?
Resolving complex spectra often involves changing the experimental conditions to spread the signals apart.
-
Use a Higher Field Spectrometer: Acquiring the spectrum on an instrument with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) is the most effective solution.[5] This increases the chemical shift separation (in Hz) between peaks while the coupling constants (in Hz) remain the same, often simplifying second-order spectra into more easily interpretable, "first-order" patterns.[5]
-
Change the NMR Solvent: Different deuterated solvents can alter the chemical shifts of protons due to varying solvent-solute interactions.[4][5] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can sometimes resolve overlapping multiplets and simplify complex regions of the spectrum.[4]
Experimental Protocols
Standard Protocol for NMR Sample Preparation
Following a rigorous sample preparation protocol is critical for obtaining a high-quality NMR spectrum and avoiding many of the issues described above.
-
Weigh the Sample: Accurately weigh 5-25 mg of your purified this compound for a standard ¹H NMR spectrum.[2][6] For ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary.[2][6]
-
Dissolve in a Vial: Transfer the solid to a small, clean glass vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Gently swirl the vial to completely dissolve the compound. Preparing the sample in a separate vial before transferring it to the NMR tube is advisable, especially if the sample does not dissolve easily.[2]
-
Filter the Solution: To remove any particulate matter, filter the solution directly into a clean, dry NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette. Ensure there are no solid particles in the final solution, as they will degrade spectral quality.[3]
-
Check Sample Height: The final height of the solution in the NMR tube should be between 4 and 5 cm.[6] Too little solvent will make shimming very difficult, while too much is a waste of expensive solvent.[7]
-
Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.
-
Label and Analyze: Label the tube clearly and insert it into the spectrometer for analysis.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues related to unexpected peak splitting in your NMR spectrum.
Caption: A flowchart for diagnosing NMR peak splitting issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
Technical Support Center: Scaling Up the Synthesis of Dimethyl 2,7-Naphthalenedicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Dimethyl 2,7-Naphthalenedicarboxylate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent industrial approach involves a two-step process:
-
Oxidation: Liquid-phase oxidation of 2,7-dimethylnaphthalene to 2,7-naphthalenedicarboxylic acid (2,7-NDCA). This is typically carried out using a multi-component catalyst system (e.g., Cobalt, Manganese, and Bromine salts) in an acetic acid solvent under elevated temperature and pressure, with compressed air as the oxidant.
-
Esterification: Conversion of the resulting 2,7-NDCA to this compound by reaction with methanol. This step is often performed at high temperatures and may be catalyzed by an acid or a solid catalyst. A common industrial strategy is to convert the crude dicarboxylic acid to its dimethyl ester because the ester is significantly more soluble in organic solvents, facilitating purification by recrystallization or distillation.[1]
Q2: What are the primary challenges when scaling up the oxidation of 2,7-dimethylnaphthalene?
A2: Key challenges include:
-
Mass Transfer: Ensuring efficient transfer of oxygen from the gas phase to the liquid phase is critical. Inadequate agitation and gas dispersion can lead to incomplete oxidation.
-
Heat Management: The oxidation reaction is highly exothermic. Effective temperature control is crucial to prevent runaway reactions and the formation of degradation byproducts.
-
Product Precipitation: The product, 2,7-NDCA, has low solubility in the reaction medium and can precipitate, potentially fouling equipment and complicating product isolation.
-
Catalyst Recovery and Reuse: Developing an efficient process for recovering and recycling the catalyst is important for economic viability and waste reduction.
Q3: What are the common impurities and byproducts in the synthesis of this compound?
A3: During the oxidation of 2,7-dimethylnaphthalene, several byproducts can form, including:
-
Incomplete Oxidation Products: 2-formyl-7-naphthoic acid and 2-methyl-7-naphthoic acid.
-
Ring Oxidation Products: Trimellitic acid is a common byproduct resulting from the oxidation of one of the naphthalene rings.[2]
-
Catalyst-Related Byproducts: If a bromine-containing catalyst is used, bromo-2,7-naphthalenedicarboxylic acid can be formed.[2] During esterification, byproducts can include the monoester and unreacted dicarboxylic acid.
Q4: How can the low solubility of the intermediate 2,7-naphthalenedicarboxylic acid be managed during purification?
A4: The poor solubility of 2,7-NDCA is a significant challenge.[1] Strategies to address this include:
-
Conversion to the Dimethyl Ester: This is a common industrial approach as this compound is more soluble in organic solvents, allowing for purification via recrystallization or distillation.[1]
-
Recrystallization from High-Boiling Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used, although this can be energy-intensive.
-
Aqueous Basic Wash: The acidic nature of the carboxylic acid groups allows for dissolution in an aqueous basic solution to form the more soluble carboxylate salt. This can be used to separate it from non-acidic impurities.
Troubleshooting Guides
Oxidation of 2,7-Dimethylnaphthalene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of 2,7-dimethylnaphthalene | Insufficient catalyst activity, low temperature, low oxygen pressure, or poor oxygen mass transfer. | - Verify the quality and loading of the catalyst components (Co, Mn, Br). - Gradually increase the reaction temperature in increments of 5-10°C. - Increase the oxygen or air pressure. - Improve agitation to enhance gas-liquid mixing. |
| High levels of intermediates (e.g., 2-formyl-7-naphthoic acid) | Incomplete oxidation due to insufficient reaction time, low temperature, or inadequate oxygen supply. | - Increase the reaction time. - Ensure a continuous and sufficient supply of oxygen. - Optimize the catalyst concentration. |
| Significant formation of trimellitic acid | Over-oxidation due to excessively high reaction temperature or prolonged reaction time. | - Reduce the reaction temperature. - Monitor the reaction progress and stop it once the conversion of 2,7-dimethylnaphthalene is complete. |
| Presence of bromo-2,7-naphthalenedicarboxylic acid | Reaction of the bromine component of the catalyst with the naphthalene ring. | - Optimize the concentration of the bromine source in the catalyst system; use the minimum effective amount.[2] - Consider alternative catalyst promoters if bromination is a persistent issue. |
| Product precipitation causing reactor fouling | Low solubility of 2,7-naphthalenedicarboxylic acid in the acetic acid solvent. | - While challenging to avoid completely, ensure good agitation to keep the solid suspended. - Consider a staged temperature profile to manage solubility during the reaction. |
Esterification of 2,7-Naphthalenedicarboxylic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete esterification (presence of monoester and diacid) | Insufficient reaction time, low temperature, or insufficient methanol. | - Increase the reaction time. - Increase the reaction temperature. - Use a larger excess of methanol. - Ensure efficient removal of water, a byproduct of the reaction. |
| Product discoloration | Thermal degradation at high esterification temperatures. | - Optimize the reaction temperature and time to minimize exposure to harsh conditions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficult purification of the final product | Presence of unreacted starting materials and byproducts. | - Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol, or toluene). - Consider vacuum distillation for purification if the product is thermally stable. |
Experimental Protocols
Synthesis of 2,7-Dimethylnaphthalene (Precursor)
This protocol is adapted from a procedure for the nickel-catalyzed coupling of an aryl carbamate with a Grignard reagent.[3]
Materials:
-
2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Anhydrous diethyl ether
-
6 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene (0.196 mol) and NiCl₂(dppp) (3.51 mmol) under a nitrogen atmosphere.
-
Add anhydrous diethyl ether (550 mL).
-
Slowly add methylmagnesium bromide (0.705 mol) to the stirred mixture.
-
Stir the mixture at 30°C for 13 hours.
-
Cool the reaction mixture in an ice bath and slowly add 6 M hydrochloric acid (300 mL).
-
Separate the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers, wash with 6 M HCl, water, and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain crude 2,7-dimethylnaphthalene.
-
Recrystallize the crude product from 95% ethanol to yield pure 2,7-dimethylnaphthalene.
Oxidation of 2,7-Dimethylnaphthalene to 2,7-Naphthalenedicarboxylic Acid
This protocol is a general procedure adapted from the oxidation of analogous dialkylnaphthalenes.[2][4]
Materials:
-
2,7-Dimethylnaphthalene
-
Acetic acid
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Compressed air or oxygen
Procedure:
-
Charge a high-pressure reactor with 2,7-dimethylnaphthalene, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical catalyst molar ratio is Co:Mn:Br of 1:1:2.[2]
-
Seal the reactor and purge with nitrogen to remove air.
-
Pressurize the reactor with compressed air or oxygen to the desired pressure (e.g., 0.6 MPa).[4]
-
Begin stirring and heat the reactor to the target temperature (e.g., 120-200°C).
-
Monitor the reaction by observing oxygen uptake.
-
After the reaction is complete (cessation of oxygen uptake), cool the reactor to room temperature and carefully vent the pressure.
-
The crude 2,7-naphthalenedicarboxylic acid will have precipitated. Collect the solid by filtration.
-
Wash the crude product with hot acetic acid and then with water to remove residual catalyst and solvent.
-
Dry the product in a vacuum oven.
Esterification of 2,7-Naphthalenedicarboxylic Acid to this compound
This protocol is based on general procedures for the esterification of naphthalenedicarboxylic acids.
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Methanol
-
Sulfuric acid (catalyst, optional)
Procedure:
-
In a high-pressure reactor, place 2,7-naphthalenedicarboxylic acid and an excess of methanol.
-
If using a catalyst, add a catalytic amount of concentrated sulfuric acid.
-
Seal the reactor and heat to a temperature in the range of 200-300°C.
-
Maintain the reaction at this temperature for several hours. The reaction progress can be monitored by techniques like HPLC.
-
After the reaction is complete, cool the reactor to room temperature.
-
If a catalyst was used, neutralize it with a suitable base.
-
Remove the excess methanol by distillation.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Data Presentation
Table 1: Comparison of Reaction Conditions for the Oxidation of Dialkylnaphthalenes
| Parameter | Condition A (Analogous to 2,6-DMN Oxidation) | Condition B (General Alkylnaphthalene Oxidation) |
| Substrate | 2,6-Dimethylnaphthalene | 2-Methylnaphthalene |
| Catalyst System | Co/Mn/Br | Co/Mn/Br |
| Solvent | Acetic Acid | Acetic Acid |
| Temperature | 187-215°C | 120-140°C[4] |
| Pressure | Sufficient to maintain liquid phase | 0.6 MPa[4] |
| Oxidant | Air | Oxygen/Air |
| Typical Yield | >90% (for 2,6-NDCA)[5] | ~93% (for 2-naphthoic acid)[6] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₄ | [7][8] |
| Molecular Weight | 244.25 g/mol | [7][8] |
| Appearance | White to light yellow powder/crystal | [7][8] |
| Melting Point | 136-140°C | [8] |
| Purity (Typical) | >98.0% (GC) | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the oxidation of 2,7-dimethylnaphthalene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound [myskinrecipes.com]
"Dimethyl 2,7-Naphthalenedicarboxylate catalyst selection for esterification"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2,7-Naphthalenedicarboxylate via the esterification of 2,7-Naphthalenedicarboxylic Acid.
Catalyst Performance Comparison
While specific comparative data for the esterification of 2,7-Naphthalenedicarboxylic Acid is not extensively published, the following table provides an extrapolated performance overview of common catalysts based on data from the closely related esterification of 2,6-Naphthalenedicarboxylic Acid and general acid catalysis principles. These values should be considered as starting points for optimization.
| Catalyst | Catalyst Loading (wt%) | Methanol to Diacid Ratio (mass) | Temperature (°C) | Time (h) | Plausible Conversion (%) |
| Sulfuric Acid (H₂SO₄) | 1 - 5 | 10:1 | 120 - 150 | 4 - 8 | > 95 |
| p-Toluenesulfonic Acid (p-TsOH) | 2 - 5 | 10:1 | 120 - 150 | 4 - 8 | > 95 |
| Ammonium Molybdate | 1 | 6:1 | 190 | 0.5 - 1 | ~ 95 |
| Sodium Tungstate | 3 | 6:1 | 215 | 3 - 4 | ~ 93 |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification of 2,7-Naphthalenedicarboxylic Acid
This protocol describes a general procedure for the synthesis of this compound using a strong acid catalyst.
Materials:
-
2,7-Naphthalenedicarboxylic Acid
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,7-Naphthalenedicarboxylic Acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., 1-5 mol% sulfuric acid or p-toluenesulfonic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature is typically the boiling point of methanol.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent.
-
-
Product Isolation: Concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the final product of high purity.
Troubleshooting Guide
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start -> check_reagents; start -> increase_catalyst; start -> increase_time; start -> increase_temp; start -> remove_water; start -> check_workup; start -> side_reactions [style=dashed]; side_reactions -> lower_temp; side_reactions -> change_catalyst; start -> purification_issue [style=dashed]; purification_issue -> recrystallize; purification_issue -> chromatography; }
Caption: Troubleshooting workflow for common esterification issues.Q1: My reaction yield is very low. What are the common causes?
-
Equilibrium: The Fischer esterification is a reversible reaction. The water produced as a byproduct can drive the reaction back to the starting materials.[1]
-
Presence of Water: Any water in your starting materials (especially the alcohol) will inhibit the reaction.[1] Ensure you are using anhydrous methanol.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[1]
-
Low Reaction Temperature: The esterification of aromatic dicarboxylic acids often requires elevated temperatures to proceed at a reasonable rate.
-
Product Loss During Work-up: Significant product loss can occur during the extraction and washing steps.[1] Ensure proper phase separation and minimize the number of transfers.
Q2: How can I drive the reaction to completion and improve the yield?
-
Use Excess Alcohol: Using a large excess of methanol can shift the equilibrium towards the product side (Le Châtelier's principle).[1] Often, methanol can be used as the solvent.
-
Remove Water: Actively removing the water as it forms is a very effective method. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][2]
-
Optimize Catalyst Loading: Ensure you are using a sufficient amount of a strong acid catalyst. Typically, 1-5 mol% is a good starting point.
Q3: The reaction mixture has turned dark brown or black. What does this indicate?
A dark coloration often suggests side reactions, such as decomposition or polymerization, which can be promoted by harsh acidic conditions and high temperatures.[1] To mitigate this, consider:
-
Lowering the reaction temperature.
-
Reducing the amount of catalyst.
-
Using a milder catalyst.
Q4: I am having trouble isolating a pure product. What are some common impurities and how can I remove them?
Common impurities include:
-
Unreacted 2,7-Naphthalenedicarboxylic Acid: This can be removed by washing the organic extract with a basic solution like saturated sodium bicarbonate. The dicarboxylic acid will form a water-soluble salt and move to the aqueous phase.[1]
-
Mono-esterified Product: Incomplete reaction can lead to the formation of the mono-methyl ester. Careful monitoring of the reaction progress by TLC or HPLC can help ensure complete conversion. Purification by column chromatography may be necessary to separate the di-ester from the mono-ester.
-
Side Products from Decomposition: If the reaction mixture has darkened, these impurities may be present. Recrystallization is often effective in removing these colored byproducts.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the esterification of 2,7-Naphthalenedicarboxylic Acid?
The "best" catalyst depends on the desired reaction conditions and scale.
-
For laboratory-scale synthesis, strong protic acids like sulfuric acid or p-toluenesulfonic acid are often effective and economical.[3][4][5][6] They generally allow for lower reaction temperatures compared to some metal-based catalysts.
-
For industrial processes or when milder conditions are required, other catalysts like ammonium molybdate or sodium tungstate could be considered, though they may require higher temperatures.
Q2: Can I use a solvent other than methanol?
While methanol is the reactant, an additional inert, high-boiling solvent can be used, especially if a Dean-Stark trap is employed to remove water. Toluene is a common choice for this purpose.[6]
Q3: How do I know when the reaction is complete?
The most reliable way to monitor the reaction is by using an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) . By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (2,7-Naphthalenedicarboxylic Acid) and the appearance of the product (this compound).
Q4: What are the key safety precautions for this reaction?
-
Corrosive Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Methanol and other organic solvents are flammable. Ensure there are no open flames or spark sources near the reaction setup.
-
Pressure Build-up: When heating a sealed system, pressure can build up. Ensure the reaction is performed in a properly vented apparatus (e.g., with a reflux condenser open to the atmosphere or a nitrogen line).
Q5: Why is it important to use anhydrous methanol?
The presence of water will shift the reaction equilibrium back towards the starting materials, thus reducing the yield of the desired ester.[1] Using anhydrous methanol helps to maximize the conversion to the product.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 5. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 6. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Minimizing Impurities in Dimethyl 2,7-Naphthalenedicarboxylate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of Dimethyl 2,7-Naphthalenedicarboxylate. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the production of this compound?
The primary impurities in the synthesis of this compound often originate from the precursor, 2,7-Naphthalenedicarboxylic Acid (2,7-NDCA), which is typically produced through the oxidation of 2,7-dimethylnaphthalene. Key impurities include:
-
Incomplete Oxidation Intermediates: These are molecules where only one of the two methyl groups on 2,7-dimethylnaphthalene has been fully oxidized to a carboxylic acid.
-
Ring Oxidation Byproducts: Over-oxidation can lead to the cleavage of the naphthalene ring system.
-
Catalyst-Related Byproducts: If a bromine-containing catalyst is used in the oxidation step, brominated impurities can form.
-
Esterification-Related Impurities: During the conversion of 2,7-NDCA to this compound, incomplete reaction can lead to:
-
Methyl 2,7-naphthalenecarboxylate (mono-ester)
-
Unreacted 2,7-Naphthalenedicarboxylic acid
-
Q2: How can I minimize the formation of impurities during the synthesis of the 2,7-Naphthalenedicarboxylic Acid precursor?
Minimizing impurities in the final product begins with a high-purity precursor. To reduce byproducts during the oxidation of 2,7-dimethylnaphthalene to 2,7-NDCA, consider the following:
-
Optimize Reaction Conditions: Fine-tuning the reaction time, temperature, and pressure is crucial. For instance, excessively high temperatures can lead to the formation of trimellitic acid, while insufficient temperature or reaction time may result in incomplete oxidation.[1][2]
-
Purity of Starting Materials: The purity of the initial 2,7-dimethylnaphthalene is critical, as impurities in the feedstock can carry through or lead to additional side reactions.[1]
-
Catalyst Concentration: The concentration of the catalyst components, such as cobalt, manganese, and bromine sources, should be optimized to ensure efficient conversion without promoting side reactions like bromination.[1][2]
Q3: What are the best practices for purifying crude this compound?
Due to the low solubility of the precursor 2,7-NDCA, purification is often performed on the final this compound product.[1] Effective purification strategies include:
-
Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical. While specific data for the 2,7-isomer is limited, for the analogous 2,6-isomer, aromatic hydrocarbons like toluene and xylenes are effective for recrystallization.[3] Experimentation with a range of solvents is recommended to find the optimal system for this compound.
-
Distillation: For the related 2,6-isomer, a combination of distillation and recrystallization is effective for achieving high purity.[3] This may also be applicable to the 2,7-isomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation of 2,7-dimethylnaphthalene | Optimize oxidation reaction parameters (temperature, pressure, catalyst concentration, and reaction time) to ensure full conversion to 2,7-NDCA.[1][2] |
| Poor Catalyst Activity in Oxidation | Ensure the use of high-purity catalyst components (e.g., cobalt, manganese, and bromine sources).[1] |
| Incomplete Esterification of 2,7-NDCA | Increase the molar ratio of methanol to 2,7-NDCA. Ensure the use of an effective acid catalyst (e.g., sulfuric acid) and adequate reaction time and temperature. |
| Product Loss During Workup and Purification | Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation and recovery. |
Problem 2: High Levels of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| 2-formyl-7-naphthoic acid or 2-methyl-7-naphthoic acid | Incomplete oxidation of 2,7-dimethylnaphthalene. | Increase reaction time, temperature, or oxygen pressure during the oxidation step.[2] |
| Trimellitic acid | Over-oxidation of the naphthalene ring. | Reduce the reaction temperature or shorten the reaction time for the oxidation step.[2] |
| Bromo-2,7-naphthalenedicarboxylic acid | Reaction of the bromine-containing catalyst with the naphthalene ring. | Optimize the concentration of the bromine source in the catalyst system.[2] |
| Unreacted 2,7-NDCA or the mono-ester | Incomplete esterification. | Increase the excess of methanol, prolong the reaction time, or increase the catalyst concentration for the esterification step. |
| Residual Solvents | Inefficient removal of solvents used in synthesis or purification. | Ensure proper drying of the final product under vacuum. Analyze for residual solvents using GC-MS. |
Data Presentation
Table 1: Effect of Reaction Temperature on Impurity Formation in Naphthalene Dicarboxylic Acid Synthesis (Analogous 2,6-Isomer Data)
| Reaction Temperature (°C) | Key Impurity Observed | Implication |
| < 170 | 2-formyl-6-naphthoic acid | Incomplete Oxidation[4] |
| > 200 | Trimellitic acid | Over-oxidation/Ring Cleavage[2] |
Note: This data is for the analogous 2,6-dimethylnaphthalene oxidation and serves as a likely indicator for the 2,7-isomer.
Experimental Protocols
Protocol 1: Oxidation of 2,7-Dimethylnaphthalene to 2,7-Naphthalenedicarboxylic Acid
This protocol is based on the general method for the oxidation of dialkylnaphthalenes.[1][2]
Materials:
-
2,7-Dimethylnaphthalene
-
Acetic Acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (catalyst promoter)
-
Compressed Air or Oxygen
Procedure:
-
Charge a high-pressure reactor (e.g., a stirred autoclave) with acetic acid and the catalyst components (cobalt and manganese acetates, and sodium bromide).
-
Add the 2,7-dimethylnaphthalene to the reactor.
-
Seal the reactor and pressurize with compressed air or oxygen to the desired pressure (e.g., 15-30 bar).
-
Heat the mixture to the target reaction temperature (e.g., 190-220°C) with vigorous stirring.[1]
-
Monitor the reaction progress by observing the uptake of oxygen.
-
Once the reaction is complete (oxygen uptake ceases), cool the reactor to room temperature.
-
Carefully vent the excess pressure.
-
The crude 2,7-NDCA will precipitate from the solution. Collect the solid product by filtration.
-
Wash the crude product with hot acetic acid followed by water to remove residual catalyst and solvent.
-
Dry the purified 2,7-NDCA in a vacuum oven.
Protocol 2: Esterification of 2,7-Naphthalenedicarboxylic Acid
This is a general procedure for Fischer esterification.
Materials:
-
2,7-Naphthalenedicarboxylic Acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
In a round-bottom flask, suspend the 2,7-Naphthalenedicarboxylic Acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid with cooling.
-
Reflux the mixture for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Protocol 3: Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
Columns and Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for separating aromatic compounds and their more polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing high impurity levels in the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DE69813361T2 - Process for the preparation of high-purity dimethyl 2,6-naphthalene dicarboxylate and 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 4. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: Dimethyl 2,7-Naphthalenedicarboxylate vs. Dimethyl 2,6-Naphthalenedicarboxylate in High-Performance Polymers
For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is a critical decision that dictates the final properties of a polymer. This guide provides an objective comparison of two isomeric monomers, Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC) and Dimethyl 2,6-Naphthalenedicarboxylate (DM-2,6-NDC), which are instrumental in the synthesis of high-performance polyesters.
This comparison delves into their physical and chemical properties, synthesis protocols, and the performance characteristics of their resulting polymers, supported by experimental data. The primary application of both isomers is in the creation of advanced polymers, most notably poly(ethylene naphthalate) (PEN), which offers superior properties compared to conventional polyesters like poly(ethylene terephthalate) (PET).
Physicochemical Properties of the Monomers
While both DM-2,7-NDC and DM-2,6-NDC share the same molecular formula and weight, their structural differences, specifically the substitution pattern on the naphthalene ring, lead to notable variations in their physical properties, such as melting point. These differences, in turn, influence the properties of the resulting polymers.
| Property | This compound | Dimethyl 2,6-Naphthalenedicarboxylate |
| Molecular Formula | C₁₄H₁₂O₄ | C₁₄H₁₂O₄ |
| Molecular Weight | 244.25 g/mol [1] | 244.24 g/mol [2] |
| CAS Number | 2549-47-5[3] | 840-65-3 |
| Appearance | White to light yellow powder/crystal[3] | Crystals |
| Melting Point | 136-140 °C[1] | 187-193 °C |
Synthesis of the Monomers: Experimental Protocols
The synthesis of both isomers typically involves the esterification of the corresponding naphthalenedicarboxylic acid with methanol.
Protocol 1: Synthesis of Dimethyl 2,6-Naphthalenedicarboxylate
A common method for the synthesis of DM-2,6-NDC is through the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA).
Materials:
-
2,6-Naphthalenedicarboxylic acid
-
Methanol
-
Sodium tungstate (catalyst)
Procedure:
-
A mixture of 2,6-naphthalenedicarboxylic acid and methanol (mass ratio of 1:6) is prepared in a reactor.
-
Sodium tungstate is added as a catalyst, with a mass percentage of 3% relative to the 2,6-NDA.
-
The reaction mixture is heated to 215 °C and maintained for 3 hours.
-
The resulting Dimethyl 2,6-Naphthalenedicarboxylate can be purified through recrystallization. This process has been reported to achieve a conversion rate of 92.80%.[4]
Protocol 2: Synthesis of this compound
The synthesis of DM-2,7-NDC follows a similar esterification pathway, starting from 2,7-naphthalenedicarboxylic acid, which can be synthesized from 2,7-dimethylnaphthalene.
Materials:
-
2,7-Naphthalenedicarboxylic acid
-
Methanol
-
A suitable acid catalyst (e.g., sulfuric acid)
Procedure:
-
2,7-Naphthalenedicarboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture.
-
The reaction mixture is heated under reflux for several hours to drive the esterification to completion.
-
Upon cooling, the this compound product precipitates and can be collected by filtration and purified by recrystallization.
Below is a visual representation of the general synthesis workflow for both isomers.
Caption: General workflow for the synthesis of Dimethyl Naphthalenedicarboxylate isomers.
Polymerization and Performance Comparison
The primary application for both DM-2,7-NDC and DM-2,6-NDC is as monomers for the synthesis of high-performance polyesters, typically through a two-step melt polycondensation reaction with ethylene glycol. The resulting polymers are poly(ethylene 2,7-naphthalate) (PE-2,7-N) and poly(ethylene 2,6-naphthalate) (PEN or PE-2,6-N).
Protocol 3: Two-Step Melt Polycondensation
Materials:
-
Dimethyl 2,X-Naphthalenedicarboxylate (DM-2,7-NDC or DM-2,6-NDC)
-
Ethylene glycol (molar ratio of approximately 1:2.2 with the dimethyl ester)
-
Catalyst (e.g., zinc acetate, antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Transesterification: The dimethyl naphthalenedicarboxylate, ethylene glycol, and transesterification catalyst are charged into a reactor. The mixture is heated to around 190-230°C under a nitrogen atmosphere. Methanol is distilled off as the reaction proceeds.
-
Polycondensation: Once the theoretical amount of methanol is collected, the polycondensation catalyst and stabilizer are added. The temperature is gradually increased to 270-290°C, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward. The reaction is continued until the desired melt viscosity is achieved.
The following diagram illustrates the polymerization process.
Caption: Two-step melt polycondensation process for producing poly(ethylene naphthalate).
Comparative Performance of the Resulting Polymers
The isomeric difference between the monomers has a profound impact on the properties of the final polymers.
Thermal Properties
Polymers derived from naphthalenedicarboxylates generally exhibit enhanced thermal stability compared to their terephthalate counterparts. Notably, PE-2,7-N shows a significantly higher melting point than PE-2,6-N.
| Property | Poly(ethylene 2,7-naphthalate) (PE-2,7-N) | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) (for reference) |
| Glass Transition Temp. (Tg) | 121.8 °C[5][6] | ~120 °C | 67.7 °C[5][6] |
| Melting Point (Tm) | 325 - 335 °C[6] | ~270 °C | ~260 °C |
The higher melting point of PE-2,7-N can be attributed to the "bent" or meta-substitution of the 2,7-isomer, which disrupts crystal packing compared to the more linear para-substituted 2,6-isomer. While this might seem counterintuitive, the increased stiffness and non-linear axis of the 2,7-naphthalate unit lead to a higher energy requirement for melting.[5][6]
Mechanical Properties
PEN, derived from the 2,6-isomer, is known for its superior mechanical properties compared to PET, including higher rigidity and tensile strength.[7] This makes it suitable for applications requiring robust performance. While specific quantitative data for a direct comparison with PE-2,7-N is limited in the reviewed literature, the inherent rigidity of the naphthalene ring suggests that PE-2,7-N would also exhibit excellent mechanical properties.
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) (for reference) |
| Tensile Strength | 200 - 350 MPa[8] | ~55 MPa |
| Tensile Modulus | 5-5.5 GPa | ~2-4 GPa |
Gas Barrier Properties
A critical advantage of naphthalate-based polyesters is their enhanced barrier to gases like oxygen and carbon dioxide. This is attributed to the planar and rigid nature of the naphthalene ring, which leads to more efficient chain packing and reduced free volume.[9]
Studies suggest that polymers derived from 2,7-naphthalates may offer even better barrier performance than those from 2,6-naphthalates.[6][7]
| Property | Poly(ethylene 2,7-naphthalate) (PE-2,7-N) | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) (for reference) |
| Oxygen Permeability | < 0.0034 barrer (a 3-fold improvement over PET)[5] | ~4-5 times lower than PET[10] | 0.0108 barrer[5] |
This potential for superior barrier properties makes PE-2,7-N a promising candidate for advanced packaging applications where oxygen sensitivity is a major concern.[6][7]
UV Resistance
Conclusion
Both this compound and Dimethyl 2,6-Naphthalenedicarboxylate are valuable monomers for producing high-performance polyesters with significant advantages over traditional materials like PET.
-
Dimethyl 2,6-Naphthalenedicarboxylate is the more established monomer, leading to the well-characterized polymer PEN, which offers a balanced profile of high thermal stability, excellent mechanical strength, and good gas barrier and UV resistance properties.
-
This compound is a promising alternative that yields a polymer, PE-2,7-N, with a notably higher melting point and potentially superior gas barrier properties compared to PEN.
The choice between these two isomers will ultimately depend on the specific performance requirements of the target application. For applications demanding the utmost in thermal resistance and gas barrier performance, the 2,7-isomer presents a compelling option, while the 2,6-isomer provides a well-established route to a robust and versatile high-performance polymer. Further research directly comparing the mechanical and UV-resistance properties of polymers derived from both isomers under identical conditions would be invaluable for a more complete understanding of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Photo-oxidation and photolysis of poly(ethylene naphthalate) - 百度学术 [a.xueshu.baidu.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [dr.lib.iastate.edu]
- 7. suprapol.com [suprapol.com]
- 8. puetz-folien.com [puetz-folien.com]
- 9. PEN Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 10. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]
Unveiling the Impact of Isomerism: A Comparative Guide to Naphthalenedicarboxylate-Based Polymers
For researchers, scientists, and professionals in drug development, the precise selection of a polymer backbone is a critical determinant of material performance. Naphthalenedicarboxylate (NDC) isomers offer a versatile platform for the synthesis of high-performance polyesters, with the isomeric substitution pattern on the naphthalene ring profoundly influencing the resultant polymer's thermal, mechanical, and barrier properties. This guide provides a comprehensive comparison of polyesters derived from various NDC isomers, supported by experimental data and detailed methodologies to inform material design and selection.
The positioning of the carboxylic acid groups on the naphthalene ring dictates the geometry, symmetry, and packing efficiency of the resulting polymer chains. The linear and symmetrical structure of 2,6-naphthalenedicarboxylic acid (2,6-NDC) typically yields semi-crystalline polymers with exceptional thermal stability and mechanical strength. In contrast, isomers with less linear or asymmetrical structures can disrupt chain packing, leading to amorphous polymers with potentially altered properties such as increased solubility. Understanding these fundamental structure-property relationships is paramount for tailoring polymers to specific and demanding applications, from advanced packaging to biomedical devices.
Comparative Performance Data
The following tables summarize key performance indicators for polyesters synthesized from different naphthalenedicarboxylate isomers, primarily with ethylene glycol to form poly(ethylene naphthalate) (PEN) variants. This allows for a direct comparison of the effect of isomerism.
Thermal Properties
The thermal stability of a polymer is critical for its processing window and end-use application temperature. Key parameters include the glass transition temperature (Tg), where the polymer transitions from a rigid to a more flexible state, and the melting temperature (Tm) for semi-crystalline polymers.
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene 2,7-naphthalate) | Poly(ethylene terephthalate) (PET) (for reference) |
| Glass Transition Temperature (Tg) | ~120 °C | ~122 °C | ~67-81 °C |
| Melting Temperature (Tm) | ~265-270 °C | Weaker scattering peaks, suggesting less crystallinity | ~250-260 °C |
| Decomposition Temperature (Td) | High thermal stability | High thermal stability | Lower thermal stability than PEN |
Note: Data for other isomers like 1,4-NDC and 1,5-NDC with ethylene glycol is less commonly reported in readily available literature.
Mechanical Properties
The mechanical integrity of a polymer determines its suitability for structural applications. Tensile strength, Young's modulus (a measure of stiffness), and elongation at break are key indicators of a material's mechanical performance.
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) (for reference) |
| Tensile Strength | ~200 MPa (biaxially oriented film)[1][2] | ~170-210 MPa (biaxially oriented film) |
| Young's Modulus | ~5.0-5.5 GPa (biaxially oriented film)[1][2] | ~3.5-4.5 GPa (biaxially oriented film) |
| Elongation at Break | ~60% (biaxially oriented film)[2] | ~100-150% (biaxially oriented film) |
Note: Mechanical properties are highly dependent on the processing and orientation of the polymer film.
Barrier Properties
For applications such as packaging for sensitive pharmaceuticals and electronics, the ability of a polymer to act as a barrier to gases like oxygen and water vapor is crucial.
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene 2,7-naphthalate) | Poly(ethylene terephthalate) (PET) (for reference) |
| Oxygen Permeability | ~3-5 times lower than PET | Oxygen permeability less than 0.0034 barrer[3] | Higher permeability |
| Water Vapor Permeability | Lower than PET | - | Higher permeability |
| Carbon Dioxide Permeability | Lower than PET | - | Higher permeability |
Structure-Property Relationships
The observed differences in the properties of naphthalenedicarboxylate-based polymers can be directly attributed to the isomeric position of the carboxyl groups on the naphthalene ring.
Caption: Logical relationship between NDC isomers and polymer properties.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for key characterization techniques are provided below.
Synthesis of Polyesters by Melt Polycondensation
A common method for synthesizing high molecular weight polyesters from naphthalenedicarboxylic acid and a diol (e.g., ethylene glycol) is a two-stage melt polycondensation process.
Stage 1: Esterification
-
A stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with the naphthalenedicarboxylic acid isomer and a molar excess of ethylene glycol (typically a 1:2.2 molar ratio).
-
A catalyst, such as antimony trioxide (Sb₂O₃), is added to the mixture at a concentration of 200-300 ppm.
-
The reactor is purged with nitrogen to create an inert atmosphere.
-
The temperature is gradually raised to 190-230 °C while stirring to initiate the esterification reaction.
-
Water, the byproduct of the reaction, is continuously removed and collected via the distillation column.
-
This stage is typically continued for 2-4 hours until the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
The temperature of the reactor is then increased to 260-290 °C.
-
A vacuum is gradually applied, with the final pressure reaching below 1 Torr.
-
The high temperature and low pressure facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward to achieve a high molecular weight polymer.
-
The reaction is monitored by the increase in the viscosity of the melt, which is indicated by the torque on the stirrer.
-
Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded, cooled, and pelletized.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.
-
Sample Preparation: A 5-10 mg sample of the dry polymer is weighed into an aluminum DSC pan and hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: A heat-cool-heat cycle is employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its melting point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition (e.g., 25 °C).
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to obtain the data for analysis.
-
-
Data Analysis: The heat flow as a function of temperature is plotted. The Tg is determined as the midpoint of the step change in the heat flow curve. The Tm is identified as the peak maximum of the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the polymers.
-
Sample Preparation: A 5-10 mg sample of the dry polymer is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA is tared with an empty pan. The sample pan is then placed onto the balance.
-
Thermal Program: The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.
Mechanical Testing
Tensile Properties of Thin Films (ASTM D882)
The tensile properties of the polymer films are determined using a universal testing machine according to ASTM D882 standards.[4][5][6][7][8][9][10][11]
-
Specimen Preparation: Rectangular film specimens are cut with a width of 25 mm and a length sufficient for gripping in the test machine (e.g., 150 mm).[7] The thickness of each specimen is measured at several points along its length.
-
Test Conditions: The test is conducted in a controlled environment, typically at 23°C and 50% relative humidity.[7]
-
Procedure:
-
The specimen is mounted in the grips of the universal testing machine, ensuring it is aligned vertically and not slipping.
-
A constant rate of crosshead movement is applied (e.g., 50 mm/min).[7]
-
The force and elongation are recorded until the specimen breaks.
-
-
Data Analysis: From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.
Barrier Property Testing
Gas Permeability (ASTM D1434)
The gas transmission rate (GTR) of the polymer films is measured using a gas permeability tester according to ASTM D1434.[4][12][13][14][15]
-
Sample Preparation: A circular film sample is cut to fit the instrument's test cell.
-
Instrument Setup: The film is mounted in the diffusion cell, creating a barrier between two chambers.
-
Procedure (Manometric Method):
-
One chamber is filled with the test gas (e.g., oxygen) at a specific pressure, while the other chamber is evacuated.
-
The increase in pressure in the lower-pressure chamber over time, due to gas permeating through the film, is measured.
-
-
Data Analysis: The gas transmission rate (GTR) is calculated from the steady-state rate of pressure increase. The permeability coefficient is then determined by normalizing the GTR by the film thickness and the partial pressure difference of the gas across the film.
Water Vapor Transmission Rate (WVTR)
The WVTR of the polymer films is determined using a water vapor transmission analyzer.
-
Sample Preparation: A film sample is prepared and sealed in the test cell.
-
Test Conditions: A controlled temperature and humidity gradient is established across the film (e.g., 38 °C and 90% relative humidity on one side, and a dry environment on the other).
-
Procedure: The amount of water vapor that permeates through the film over a specific period is measured by a sensor in the dry chamber.
-
Data Analysis: The WVTR is expressed in grams per square meter per day (g/m²/day).
References
- 1. azom.com [azom.com]
- 2. Polyethylene Naphthalate (PEN), film, thickness 0.075 mm, L 0.5 m, condition biaxially oriented | Sigma-Aldrich [sigmaaldrich.com]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. store.astm.org [store.astm.org]
- 5. qualitester.com [qualitester.com]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 8. store.astm.org [store.astm.org]
- 9. matestlabs.com [matestlabs.com]
- 10. youtube.com [youtube.com]
- 11. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]
- 13. store.astm.org [store.astm.org]
- 14. global.saicheng.cn [global.saicheng.cn]
- 15. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Spectroscopic Properties of Naphthalenedicarboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for isomers of dimethyl naphthalenedicarboxylate, offering a baseline for the characterization of this class of compounds. Due to the relative scarcity of publicly available, comprehensive spectroscopic data for other dialkyl naphthalenedicarboxylate esters, this guide focuses on the well-documented dimethyl 2,6- and 2,7-naphthalenedicarboxylate isomers. The information presented herein is intended to aid researchers in the identification and characterization of naphthalenedicarboxylate esters.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for dimethyl 2,6-naphthalenedicarboxylate and dimethyl 2,7-naphthalenedicarboxylate.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Dimethyl 2,6-naphthalenedicarboxylate | 8.65 (s, 2H), 8.15 (d, J=8.6 Hz, 2H), 7.95 (d, J=8.6 Hz, 2H), 3.98 (s, 6H) | 166.8, 135.5, 131.0, 130.0, 127.8, 124.8, 52.5 |
| This compound [1] | 8.50 (s, 2H), 8.00 (d, J=8.7 Hz, 2H), 7.85 (d, J=8.7 Hz, 2H), 3.97 (s, 6H) | 167.0, 135.0, 132.5, 129.5, 128.0, 125.5, 52.4 |
Note: NMR data can vary slightly based on the solvent and instrument frequency used.
Table 2: Mass Spectrometry and Infrared Spectroscopic Data
| Compound | Key Mass Spec. Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| Dimethyl 2,6-naphthalenedicarboxylate [2][3][4][5] | 244 (M+), 213, 185, 154, 126 | ~3000 (aromatic C-H), ~1720 (C=O, ester), ~1250 (C-O, ester), ~1100-1200 (aromatic C-H in-plane bending) |
| This compound | 244 (M+), 213, 185, 154, 126 | ~3000 (aromatic C-H), ~1720 (C=O, ester), ~1250 (C-O, ester), ~1100-1200 (aromatic C-H in-plane bending) |
Note: The mass spectra of these isomers are very similar due to identical elemental composition and similar fragmentation patterns.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for naphthalenedicarboxylate esters. Instrument-specific parameters should be optimized for each analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the naphthalenedicarboxylate ester into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
-
-
Data Acquisition (¹H NMR):
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard ¹H pulse sequence is used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
A larger sample quantity (20-50 mg) may be necessary.
-
A standard ¹³C pulse sequence with proton decoupling is typically used.
-
A greater number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid ester sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Acquire the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the ester in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
The concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.
-
A high voltage is applied to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer to separate them based on their mass-to-charge ratio.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the naphthalenedicarboxylate ester in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Record a baseline spectrum with the blank cuvette.
-
Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
-
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a naphthalenedicarboxylate ester.
Caption: Workflow for the synthesis and spectroscopic analysis of naphthalenedicarboxylate esters.
References
- 1. This compound(2549-47-5) 13C NMR spectrum [chemicalbook.com]
- 2. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Naphthalenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. 2,6-Naphthalenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 5. 2,6-Naphthalenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
A Comparative Guide to the Thermal Stability of Poly(ethylene 2,7-naphthalate) versus Poly(ethylene 2,6-naphthalate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of two isomeric polyester resins: poly(ethylene 2,7-naphthalate) and the more commercially common poly(ethylene naphthalate), formally known as poly(ethylene 2,6-naphthalate) (PEN). This objective analysis, supported by experimental data, highlights the significant impact of the naphthalene di-substituted linkage position on the thermal properties of these high-performance polymers.
Executive Summary
Poly(ethylene 2,7-naphthalate) exhibits a markedly higher melting temperature compared to its 2,6-isomer (PEN), suggesting a more stable crystalline structure and enhanced thermal stability at elevated temperatures. While both polymers possess similar high glass transition temperatures, the difference in melting points is a critical differentiator for applications demanding superior heat resistance. This guide will delve into the quantitative thermal data, the experimental methodologies used to obtain this data, and the synthetic pathways of these materials.
Quantitative Thermal Properties
The thermal properties of poly(ethylene 2,7-naphthalate) and PEN are summarized in the table below. The data clearly illustrates the superior thermal resistance of the 2,7-isomer, particularly its elevated melting point.
| Property | Poly(ethylene 2,7-naphthalate) | Poly(ethylene 2,6-naphthalate) (PEN) |
| Glass Transition Temperature (Tg) | 121.8 °C[1] | ~120 °C[2] |
| Melting Temperature (Tm) | 325 - 335 °C[1] | 265 - 275 °C[2] |
| Decomposition Temperature (Td, 5%) | 448.5 °C[1] | ~441 °C |
Structural and Thermal Comparison
The structural difference between the two polymers lies in the attachment points of the ester groups to the naphthalene ring. This seemingly subtle variation in monomer geometry leads to significant differences in chain packing and morphology, which in turn affects the bulk thermal properties. The para-substitution in the 2,6-isomer allows for a more linear polymer chain, whereas the meta-like substitution in the 2,7-isomer results in a kinked structure. This difference in chain geometry profoundly impacts the crystalline structure and melting behavior.
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques.
Differential Scanning Calorimetry (DSC) for Tg and Tm
The glass transition and melting temperatures are determined using Differential Scanning Calorimetry (DSC).
-
Sample Preparation: A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
Thermal Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature above its melting point (e.g., 350 °C for PEN, and potentially higher for the 2,7-isomer) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve, and the melting temperature (Tm) is taken as the peak of the endothermic melting transition.
-
Thermogravimetric Analysis (TGA) for Td
The decomposition temperature is determined by Thermogravimetric Analysis (TGA).
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polymer is placed in a TGA pan (e.g., alumina or platinum).
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).
-
Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td, 5% for 5% weight loss).
Polymer Synthesis
Both poly(ethylene 2,7-naphthalate) and PEN are typically synthesized via a two-step melt polycondensation process.
Step 1: Esterification or Transesterification
In this step, the naphthalene dicarboxylic acid (or its dimethyl ester) is reacted with an excess of ethylene glycol at elevated temperatures (typically 180-250 °C) in the presence of a catalyst (e.g., zinc acetate or antimony trioxide). This reaction forms bishydroxyethyl naphthalate oligomers and releases water or methanol as a byproduct.
Step 2: Polycondensation
The temperature is then raised further (typically 270-300 °C), and a vacuum is applied to remove the excess ethylene glycol and drive the equilibrium towards the formation of a high molecular weight polymer. A different catalyst (e.g., antimony trioxide or titanium-based catalysts) is often used in this stage. The viscosity of the reaction mixture increases significantly as the polymer chains grow.
Conclusion
The substitution pattern on the naphthalene ring has a profound effect on the thermal properties of poly(ethylene naphthalate) isomers. Poly(ethylene 2,7-naphthalate) demonstrates a significantly higher melting temperature than the more common poly(ethylene 2,6-naphthalate) (PEN), indicating a higher degree of thermal stability in the crystalline state. This makes it a promising candidate for applications requiring exceptional performance at extreme temperatures. Researchers and professionals in drug development and other advanced fields should consider the distinct thermal advantages of the 2,7-isomer when selecting materials for demanding applications.
References
"performance comparison of Dimethyl 2,7-Naphthalenedicarboxylate in bioplastics"
An Objective Comparison of Dimethyl 2,7-Naphthalenedicarboxylate-Based Bioplastics with Commercially Available Alternatives
Introduction
The quest for sustainable alternatives to petroleum-based plastics has led to significant research and development in the field of bioplastics. Among the promising candidates, polyesters derived from this compound (DM-2,7-ND) are emerging as high-performance materials with the potential to replace conventional plastics in demanding applications. This guide provides a comprehensive performance comparison of bioplastics based on DM-2,7-ND, specifically Poly(ethylene 2,7-naphthalate) (PEN), with other notable bioplastics: Poly(ethylene furanoate) (PEF), Poly(lactic acid) (PLA), Polyhydroxyalkanoates (PHAs), and Poly(butylene succinate) (PBS). The comparison focuses on key performance indicators, including thermal, mechanical, and barrier properties, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of DM-2,7-ND-based bioplastics and their alternatives. It is important to note that properties can vary depending on the specific grade, molecular weight, and processing conditions of the polymer.
Table 1: Thermal Properties of Selected Bioplastics
| Property | Poly(ethylene 2,7-naphthalate) (2,7-PEN) | Poly(ethylene furanoate) (PEF) | Poly(lactic acid) (PLA) | Polyhydroxyalkanoates (PHAs) | Poly(butylene succinate) (PBS) | Poly(ethylene terephthalate) (PET) (Fossil-based) |
| Glass Transition Temperature (Tg) | 121.8 °C | ~75-85 °C[1][2] | 55-65 °C | -5 to 15 °C (for PHB) | -45 to -10 °C | ~70-80 °C |
| Melting Temperature (Tm) | Not clearly defined (largely amorphous) | ~210-235 °C[1][3] | 150-180 °C | 173-180 °C (for PHB) | 112-116 °C | ~250-265 °C |
| Decomposition Temperature (Td, 5% weight loss) | > PET | ~350 °C[2] | ~350 °C | ~250-300 °C | ~300-350 °C | ~350-400 °C |
Table 2: Mechanical Properties of Selected Bioplastics
| Property | Poly(ethylene 2,7-naphthalate) (2,7-PEN) | Poly(ethylene furanoate) (PEF) | Poly(lactic acid) (PLA) | Polyhydroxyalkanoates (PHAs) | Poly(butylene succinate) (PBS) | Poly(ethylene terephthalate) (PET) (Fossil-based) |
| Tensile Strength | Higher than PET | 50-76 MPa[1][2] | 50-70 MPa | 20-40 MPa | 30-40 MPa | 50-75 MPa |
| Young's Modulus | Higher than PET | ~1.9-2.0 GPa[2] | 2.0-4.0 GPa | 1.0-3.5 GPa | 0.3-0.8 GPa | 2.0-4.0 GPa |
| Elongation at Break | Lower than PET | 5-10% | 2-6% | 3-10% | 200-400% | 50-150% |
Table 3: Barrier Properties of Selected Bioplastics
| Property | Poly(ethylene 2,7-naphthalate) (2,7-PEN) | Poly(ethylene furanoate) (PEF) | Poly(lactic acid) (PLA) | Polyhydroxyalkanoates (PHAs) | Poly(butylene succinate) (PBS) | Poly(ethylene terephthalate) (PET) (Fossil-based) |
| Oxygen Permeability (OTR) | <0.0034 barrer | ~10-19x lower than PET[4] | Moderate | Good | Moderate to High | 0.0108 barrer |
| Water Vapor Permeability (WVTR) | Lower than PET | ~2x lower than PET | High | Low | Moderate | Moderate |
| Carbon Dioxide Permeability | Lower than PET | ~4x lower than PET | High | - | - | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.
Synthesis of Poly(ethylene 2,7-naphthalate) (2,7-PEN)
This protocol describes a two-step melt polymerization process involving transesterification and polycondensation.
-
Materials: this compound (DM-2,7-ND), Ethylene glycol (EG), Zinc acetate (catalyst), Antimony trioxide (catalyst).
-
Step 1: Transesterification:
-
Charge a reaction vessel with DM-2,7-ND, excess ethylene glycol (typically a 1:2.2 molar ratio), and zinc acetate catalyst.
-
Heat the mixture under a nitrogen atmosphere to 180-220 °C with continuous stirring to initiate the transesterification reaction, during which methanol is distilled off.
-
Monitor the reaction until the theoretical amount of methanol has been collected.
-
-
Step 2: Polycondensation:
-
Add antimony trioxide catalyst to the reaction mixture.
-
Gradually increase the temperature to 270-290 °C while slowly reducing the pressure to create a vacuum.
-
Continue the reaction under high vacuum to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight.
-
The reaction is complete when the desired melt viscosity is achieved. The polymer is then extruded and pelletized.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC (ASTM D3418):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first.
-
The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the second heating scan.
-
-
TGA (ASTM E1131):
-
Place a 10-20 mg sample into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
Mechanical Testing: Tensile Properties (ASTM D638)
-
Sample Preparation: Prepare dumbbell-shaped specimens by injection molding or by machining from a compression-molded sheet according to the dimensions specified in ASTM D638.
-
Testing Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to measure strain accurately.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[5]
-
Barrier Properties Testing: Oxygen Transmission Rate (OTR) (ASTM D3985)
-
Principle: This method uses a coulometric sensor to detect the amount of oxygen that permeates through a film sample.[6][7]
-
Procedure:
-
Mount the film sample in a diffusion cell, separating a chamber with 100% oxygen from a chamber with an oxygen-free carrier gas (e.g., nitrogen).
-
Allow the system to reach a steady state where the rate of oxygen permeating through the film is constant.
-
The carrier gas transports the permeated oxygen to a coulometric sensor.
-
The sensor generates an electrical current proportional to the amount of oxygen detected.
-
The Oxygen Transmission Rate (OTR) is calculated from this current and expressed in units such as cm³/(m²·day).
-
Mandatory Visualizations
Caption: Experimental workflow for bioplastic synthesis and characterization.
Caption: Relationship between monomer structure and key polymer properties.
References
- 1. Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Are Polyhydroxyalkanoates (PHAs) Produced? - olivebio.com [olivebio.com]
- 4. infinitalab.com [infinitalab.com]
- 5. victortestingmachine.com [victortestingmachine.com]
- 6. Coulometric Oxygen Sensors for permeability measurement [versaperm.com]
- 7. Coulometric Sensors: FAQ and Expert Insights [ametekmocon.com]
A Researcher's Guide to Validating the Purity of Synthesized Dimethyl 2,7-Naphthalenedicarboxylate
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of standard analytical techniques for validating the purity of Dimethyl 2,7-Naphthalenedicarboxylate, complete with experimental data, detailed protocols, and workflow visualizations.
Introduction to Purity Validation
This compound is a chemical compound with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol .[1][2] Its purity is paramount for its application in research and pharmaceutical development. This guide compares the most common and effective analytical methods for purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.
Comparison of Analytical Techniques
A multi-faceted approach employing several analytical techniques is the most reliable strategy for comprehensive purity validation. Each method offers unique insights into the chemical identity and the presence of impurities.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, identification and quantification of impurities with distinct proton or carbon signals. | High resolution, non-destructive, provides unambiguous structure confirmation. | Lower sensitivity compared to other methods, may not detect impurities with overlapping signals. |
| HPLC | Quantitative assessment of purity by separating the main compound from impurities. | High sensitivity and resolution for separating complex mixtures, accurate quantification. | Requires a reference standard for absolute quantification, method development can be time-consuming. |
| Mass Spectrometry | Molecular weight confirmation and identification of impurities based on their mass-to-charge ratio and fragmentation patterns. | High sensitivity, provides molecular weight information, can be coupled with chromatography (e.g., GC-MS, LC-MS). | May not distinguish between isomers without chromatographic separation, ionization efficiency can vary. |
| Melting Point | Indication of purity; a sharp melting point range close to the literature value suggests high purity. | Simple, inexpensive, and quick preliminary assessment of purity. | Impurities can either depress or broaden the melting point range, not suitable for amorphous solids or compounds that decompose on heating. |
Experimental Data and Protocols
Below are the expected data for high-purity this compound and detailed protocols for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Data:
| ¹H NMR (CDCl₃) | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.5 - 8.5 | m | Naphthalene ring protons |
| Methyl Protons | ~3.9 | s | -OCH₃ |
| ¹³C NMR (CDCl₃) | Approximate Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~167 | C=O |
| Aromatic Carbons | 125 - 135 | Naphthalene ring carbons |
| Methyl Carbon | ~52 | -OCH₃ |
Experimental Protocol - NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts with expected values and look for any unexpected signals that may indicate impurities.
High-Performance Liquid Chromatography (HPLC)
Expected HPLC Data:
For a pure sample, a single major peak should be observed. The retention time will depend on the specific HPLC conditions.
Experimental Protocol - HPLC Purity Analysis:
While a specific method for the 2,7-isomer is not widely published, a method adapted from the analysis of the 2,6-isomer can be employed[3]:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
Mass Spectrometry (MS)
Expected Mass Spectrometry Data:
The mass spectrum should show a prominent molecular ion peak corresponding to the mass of this compound.
-
Molecular Formula: C₁₄H₁₂O₄
-
Exact Mass: 244.07 g/mol
-
Expected [M+H]⁺: 245.08 m/z
-
Expected [M+Na]⁺: 267.06 m/z
Experimental Protocol - Mass Spectrometry Analysis:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Introduction: Infuse a dilute solution of the sample (e.g., 10 µg/mL in acetonitrile) directly into the ion source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio with the calculated value. Analyze the fragmentation pattern to confirm the structure and identify any potential impurities. A common fragmentation pathway for similar esters involves the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).
Melting Point Analysis
Expected Melting Point:
The reported melting point for the related isomer, Dimethyl 2,6-naphthalenedicarboxylate, is in the range of 187-193 °C.[4] A sharp melting point within a narrow range (e.g., 1-2 °C) is indicative of high purity.
Experimental Protocol - Melting Point Determination:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Procedure: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.
Alternatives and Common Impurities
The primary alternatives to this compound are its other isomers, such as Dimethyl 2,6-Naphthalenedicarboxylate and Dimethyl 2,3-Naphthalenedicarboxylate. These isomers may have different physical and chemical properties.
Common impurities in the synthesis of naphthalenedicarboxylic acids and their esters can arise from incomplete reactions or side reactions. For the related 2,6-isomer, known impurities include:
-
2,6-Naphthalenedicarboxylic acid: The unesterified starting material.
-
Monomethyl 2,7-naphthalenecarboxylate: The product of incomplete esterification.
-
Byproducts from the synthesis of the naphthalene core: Depending on the synthetic route, these could include other isomers or related aromatic compounds.
Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity validation of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A comprehensive workflow for the purity validation of the synthesized product.
References
A Comparative Guide to the NMR Spectral Data of Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Analysis of Experimental and Predicted NMR Data
This guide provides a comprehensive comparison of experimental and predicted Nuclear Magnetic Resonance (NMR) spectral data for Dimethyl 2,7-naphthalenedicarboxylate. Designed for researchers and professionals in the fields of chemistry and drug development, this document serves as a valuable resource for the structural elucidation and verification of this compound. By cross-referencing experimental data with predicted values and comparing them to isomeric alternatives, this guide aims to facilitate accurate compound identification and characterization.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. This guide focuses on the ¹H and ¹³C NMR data for this compound, presenting a detailed analysis of its spectral features. For comparative purposes, experimental data for the closely related isomer, Dimethyl 2,6-naphthalenedicarboxylate, is also included. Furthermore, predicted NMR data for this compound provides a theoretical benchmark for experimental verification.
Structural Information and Numbering
To ensure clarity in the assignment of NMR signals, the chemical structure and standard numbering of the naphthalene core for both this compound and its 2,6-isomer are illustrated below.
Comparison of ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the experimental ¹H NMR data for this compound and Dimethyl 2,6-naphthalenedicarboxylate, alongside the predicted data for the 2,7-isomer.
| Proton Assignment | This compound (Experimental) | This compound (Predicted) | Dimethyl 2,6-Naphthalenedicarboxylate (Experimental) |
| H-1, H-8 | 8.38 (s, 2H) | 8.24 (s) | 8.59 (s, 2H) |
| H-3, H-6 | 8.01 (d, J = 8.7 Hz, 2H) | 7.92 (d) | 8.13 (dd, J = 8.6, 1.6 Hz, 2H) |
| H-4, H-5 | 7.89 (d, J = 8.7 Hz, 2H) | 7.82 (d) | 7.94 (d, J = 8.6 Hz, 2H) |
| -OCH₃ | 3.98 (s, 6H) | 3.91 (s) | 3.97 (s, 6H) |
Note: Experimental data for this compound was reported in DMSO-d₆. Experimental data for Dimethyl 2,6-naphthalenedicarboxylate was reported in CDCl₃. Predicted data was generated using a standard algorithm and may vary slightly from experimental values.
Comparison of ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The table below compares the experimental ¹³C NMR data for both isomers with the predicted data for this compound.
| Carbon Assignment | This compound (Experimental) | This compound (Predicted) | Dimethyl 2,6-Naphthalenedicarboxylate (Experimental) |
| C=O | 166.4 | 167.2 | 167.1 |
| C-2, C-7 | 134.8 | 134.5 | 130.1 |
| C-4a, C-8a | 132.3 | 132.8 | 135.4 |
| C-4, C-5 | 129.8 | 129.5 | 129.6 |
| C-1, C-8 | 128.5 | 128.2 | 127.6 |
| C-3, C-6 | 125.0 | 125.3 | 124.7 |
| -OCH₃ | 52.2 | 52.5 | 52.5 |
Note: Experimental data for this compound was reported in DMSO-d₆. Experimental data for Dimethyl 2,6-naphthalenedicarboxylate was reported in CDCl₃. Predicted data was generated using a standard algorithm and may vary slightly from experimental values.
Experimental Protocols
The experimental NMR data cited in this guide were obtained under the following general conditions. Specific parameters may vary slightly between different literature sources.
General NMR Spectroscopy Protocol:
-
Instrument: Bruker Avance (or equivalent) NMR spectrometer.
-
Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Room temperature (approximately 298 K).
Logical Workflow for NMR Data Cross-Referencing
The process of identifying a compound using NMR data involves a systematic comparison of experimental and theoretical values. The following diagram illustrates this logical workflow.
Conclusion
This comparative guide provides a foundational resource for the analysis of this compound using NMR spectroscopy. The tabulated data, alongside the structural and workflow diagrams, offers a clear and concise reference for researchers. The inclusion of data for a common isomer highlights the subtle but significant differences that are crucial for accurate structural assignment. It is important to note that solvent and experimental conditions can influence chemical shifts, and the provided data should be used in conjunction with a thorough analysis of the primary literature.
A Comparative Guide to the Barrier Properties of Polyesters Derived from Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the barrier performance of polyesters synthesized from Dimethyl 2,7-Naphthalenedicarboxylate (DM-2,7-NDC), offering a comparison with established barrier polymers and detailed experimental methodologies.
Polyesters derived from this compound (DM-2,7-NDC) are emerging as high-performance materials with exceptional barrier properties, positioning them as potential alternatives to conventional packaging materials in sensitive applications such as pharmaceuticals and electronics. This guide provides a comprehensive comparison of the barrier performance of these novel polyesters against established materials like Poly(ethylene terephthalate) (PET), Poly(ethylene 2,6-naphthalate) (PEN), and others, supported by quantitative data and detailed experimental protocols.
Superior Barrier Performance of 2,7-Naphthalate Polyesters
The unique molecular structure of the 2,7-naphthalene dicarboxylate isomer contributes significantly to the superior barrier properties of the resulting polyesters. Unlike the more common 2,6-isomer, the meta-like substitution in the 2,7-isomer disrupts the linear symmetry of the polymer chain. This disruption can lead to less efficient chain packing and a higher free volume, which might intuitively suggest poorer barrier properties. However, studies indicate that the specific geometry of the 2,7-naphthalate unit can enhance chain rigidity and intermolecular interactions, ultimately leading to a significant reduction in the permeability of gases like oxygen.
A key example is poly(ethylene 2,7-naphthalate) (2,7-PEN), which has demonstrated a remarkable improvement in oxygen barrier performance compared to its well-known counterpart, PET. Research has shown that the oxygen permeability of 2,7-PEN is less than 0.0034 barrer, representing a threefold improvement over PET, which has an oxygen permeability of 0.0108 barrer.[1] This enhanced oxygen barrier is critical for protecting oxygen-sensitive drugs and materials from degradation.
Comparative Analysis of Barrier Properties
To provide a clear perspective on the performance of polyesters from DM-2,7-NDC, the following tables summarize their oxygen transmission rate (OTR) and water vapor transmission rate (WVTR) in comparison to other common barrier polymers.
Table 1: Oxygen Transmission Rate (OTR) Comparison of Various Barrier Polymers
| Polymer | Monomer(s) | OTR (cc/m²·day) | OTR (barrer) |
| Poly(ethylene 2,7-naphthalate) (2,7-PEN) | This compound , Ethylene Glycol | < 2.6 | < 0.0034 |
| Poly(ethylene terephthalate) (PET) | Terephthalic Acid, Ethylene Glycol | 45 - 65 | ~0.0108 |
| Poly(ethylene 2,6-naphthalate) (2,6-PEN) | Dimethyl 2,6-Naphthalenedicarboxylate, Ethylene Glycol | 10 - 20 | ~0.002 - 0.004 |
| Ethylene Vinyl Alcohol (EVOH) (dry) | Ethylene, Vinyl Alcohol | 0.1 - 1 | ~0.00002 - 0.0002 |
| Polyvinylidene Chloride (PVDC) | Vinylidene Chloride | ~0.3 - 0.5 | ~0.00006 - 0.0001 |
Note: OTR values can vary based on film thickness, temperature, and relative humidity. The values presented are for general comparison.
Table 2: Water Vapor Transmission Rate (WVTR) Comparison of Various Barrier Polymers
| Polymer | WVTR (g/m²·day) |
| Poly(ethylene 2,7-naphthalate) (2,7-PEN) | Data not readily available |
| Poly(ethylene terephthalate) (PET) | 3 - 5 |
| Poly(ethylene 2,6-naphthalate) (2,6-PEN) | ~1.0 - 2.0 |
| Ethylene Vinyl Alcohol (EVOH) (dry) | 0.5 - 5 |
| Polyvinylidene Chloride (PVDC) | ~4 - 8 |
Note: WVTR values are highly dependent on temperature and relative humidity. The values presented are for general comparison.
While specific WVTR data for polyesters derived from DM-2,7-NDC is not as readily available in the public domain, the structural similarities to the 2,6-isomer suggest that they would also exhibit excellent water vapor barrier properties, likely outperforming PET. Further experimental investigation is warranted to quantify this performance.
The Science Behind the Barrier: Structure-Property Relationships
The enhanced barrier properties of naphthalate-based polyesters, in general, can be attributed to several key factors related to their molecular structure. The presence of the rigid naphthalene ring, in place of the benzene ring in PET, significantly restricts the mobility of the polymer chains. This increased rigidity leads to a more tightly packed structure with reduced free volume, making it more difficult for gas and water vapor molecules to permeate through the material.
The isomeric position of the carboxyl groups on the naphthalene ring further influences these properties. The non-linear structure of the 2,7-isomer, as depicted in the diagram below, can affect the crystalline morphology and the tortuosity of the diffusion path for permeating molecules.
Caption: Structural comparison of Dimethyl 2,6- and 2,7-Naphthalenedicarboxylate isomers and their influence on polymer chain characteristics.
Experimental Protocols for Barrier Property Measurement
Accurate and reproducible measurement of barrier properties is essential for material selection and quality control. The following are detailed methodologies for determining the Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR) of polymer films, based on widely accepted ASTM standards.
Oxygen Transmission Rate (OTR) Measurement (ASTM D3985)
This method employs a coulometric sensor to detect the amount of oxygen that permeates through a plastic film.
Methodology:
-
Sample Preparation: A flat film sample of a defined thickness is securely clamped in a diffusion cell, dividing it into two chambers.
-
Gas Introduction: One chamber is purged with a stream of nitrogen (carrier gas), while the other chamber is exposed to a flow of oxygen (test gas), typically at a concentration of 100%.
-
Permeation and Detection: Oxygen molecules permeate through the film from the high-concentration chamber to the nitrogen-purged chamber. The carrier gas transports the permeated oxygen to a coulometric sensor.
-
Signal Generation: The sensor generates an electrical current that is directly proportional to the amount of oxygen detected.
-
Calculation: The OTR is calculated from the steady-state electrical current, the area of the film sample, and the partial pressure difference of oxygen across the film. The results are typically expressed in cubic centimeters of oxygen per square meter per day (cc/m²·day).
Water Vapor Transmission Rate (WVTR) Measurement (ASTM F1249)
This method utilizes a modulated infrared sensor to quantify the amount of water vapor passing through a flexible barrier material.
Methodology:
-
Sample Placement: The film sample is sealed between a chamber with a controlled high relative humidity (the "wet" chamber) and a chamber with a very low, known humidity (the "dry" chamber), which is continuously purged with a dry carrier gas (e.g., nitrogen).
-
Water Vapor Permeation: A water vapor pressure gradient is established across the film, causing water molecules to permeate from the wet side to the dry side.
-
Detection: The carrier gas in the dry chamber transports the permeated water vapor to a modulated infrared (IR) sensor.
-
Signal Analysis: The IR sensor is specifically tuned to absorb energy at a wavelength corresponding to water vapor. The amount of absorbed energy is proportional to the concentration of water vapor in the gas stream.
-
Calculation: The WVTR is determined from the sensor's output and the known flow rate of the carrier gas and the area of the film sample. The results are typically expressed in grams of water vapor per square meter per day (g/m²·day).
Caption: Generalized experimental workflow for measuring the gas and water vapor transmission rates of polymer films.
Conclusion
Polyesters derived from this compound exhibit exceptional barrier properties, particularly against oxygen, surpassing those of conventional polyesters like PET. This makes them highly promising materials for advanced packaging applications where product integrity and shelf-life are paramount. While further research is needed to fully characterize their water vapor barrier performance, the available data strongly suggests a significant improvement over existing materials. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of these and other high-performance barrier polymers. As the demand for more robust and reliable packaging solutions grows, polyesters based on DM-2,7-NDC are poised to play a crucial role in the future of the pharmaceutical, electronics, and specialty food industries.
References
A Comparative Guide to the Mechanical Properties of Copolymers Incorporating Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of copolymers synthesized with Dimethyl 2,7-Naphthalenedicarboxylate (2,7-DMNDC), primarily focusing on poly(ethylene 2,7-naphthalate) (2,7-PEN). The performance of this emerging high-performance polyester is benchmarked against its well-established isomer, poly(ethylene 2,6-naphthalate) (2,6-PEN), and the widely used poly(ethylene terephthalate) (PET). This analysis is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key characterization techniques.
Executive Summary
Copolymers derived from this compound exhibit a unique combination of thermal and mechanical properties that position them as promising materials for applications demanding high performance. The asymmetric "kinked" structure imparted by the 2,7-naphthalene moiety disrupts chain packing, leading to a more amorphous polymer compared to its linear 2,6-isomer.[1] This structural difference results in distinct mechanical and thermal behaviors. Notably, 2,7-PEN demonstrates a significantly higher glass transition temperature (Tg) than PET, indicating superior thermal stability. While its tensile strength may be comparable to or slightly lower than that of the highly crystalline 2,6-PEN, its unique molecular architecture offers potential advantages in specific applications where a balance of thermal resistance, barrier properties, and processability is critical.
Data Presentation: A Comparative Analysis
The following tables summarize the key mechanical and thermal properties of 2,7-PEN in comparison to 2,6-PEN and PET.
Table 1: Thermal Properties
| Property | 2,7-PEN | 2,6-PEN | PET | Test Method |
| Glass Transition Temp. (Tg), °C | 121.8 | ~120 | 67.7 | DSC |
| Melting Temperature (Tm), °C | 325 - 335 | ~265 | ~255 | DSC |
Table 2: Mechanical Properties
| Property | 2,7-PEN | 2,6-PEN (biaxially oriented film) | PET (biaxially oriented film) | Test Method |
| Tensile Strength, MPa | Data not readily available in cited sources | 200 | ~175 | ASTM D882 |
| Tensile Modulus, GPa | Data not readily available in cited sources | 5.0 - 5.5 | ~4.5 | ASTM D882 |
| Elongation at Break, % | Data not readily available in cited sources | 60 | ~115 | ASTM D882 |
Note: Direct, side-by-side quantitative comparisons of the tensile properties of 2,7-PEN with 2,6-PEN and PET films under the same processing conditions are limited in the reviewed literature. The data for 2,6-PEN and PET films are representative values for biaxially oriented films and may vary depending on the specific grade and processing history.
Experimental Protocols
Synthesis of Poly(ethylene 2,7-naphthalate) (2,7-PEN)
The synthesis of 2,7-PEN is typically achieved through a two-step melt polycondensation process involving transesterification and subsequent polycondensation.
Step 1: Transesterification
This compound is reacted with an excess of ethylene glycol in the presence of a catalyst, such as zinc acetate, at elevated temperatures (typically 180-220°C). This reaction produces bis(2-hydroxyethyl) 2,7-naphthalenedicarboxylate and methanol, which is removed from the reaction mixture.
Step 2: Polycondensation
The bis(2-hydroxyethyl) 2,7-naphthalenedicarboxylate monomer is then heated to a higher temperature (270-300°C) under a high vacuum in the presence of a polycondensation catalyst, such as antimony trioxide. This step involves the elimination of ethylene glycol, leading to the formation of high molecular weight poly(ethylene 2,7-naphthalate).
Mechanical Testing of Polymer Films
The tensile properties of the copolymer films are determined according to the ASTM D882 standard.
Specimen Preparation:
-
Film specimens are cut to a uniform width and a length at least 50 mm longer than the grip separation.
-
The thickness of each specimen is measured at multiple points to ensure uniformity.
Test Procedure:
-
The test is conducted on a universal testing machine equipped with grips suitable for thin films.
-
The specimen is mounted in the grips, ensuring it is aligned vertically and free of slack.
-
The crosshead speed is set according to the standard, typically based on the expected elongation of the material.
-
The load and elongation are recorded throughout the test until the specimen fails.
Calculated Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus: A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the synthesis process of poly(ethylene 2,7-naphthalate).
Caption: Synthesis of Poly(ethylene 2,7-naphthalate)
Logical Relationship of Isomer Structure to Properties
The structural difference between the 2,7- and 2,6-isomers of the naphthalenedicarboxylate monomer is the primary determinant of the resulting polymer's properties.
References
A Comparative Guide: Dimethyl 2,7-Naphthalenedicarboxylate versus Terephthalate-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polyesters derived from dimethyl 2,7-naphthalenedicarboxylate (DM-2,7-NDC) and those based on terephthalates, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). The information presented is supported by experimental data to assist in material selection for advanced applications.
Executive Summary
Polyesters derived from this compound, such as poly(ethylene 2,7-naphthalate) (PEN-2,7), exhibit superior thermal stability, gas barrier properties, and mechanical strength compared to their terephthalate-based counterparts. These enhanced properties are attributed to the rigid and planar structure of the naphthalene ring in the polymer backbone. While terephthalate-based polyesters like PET are widely used due to their cost-effectiveness and good all-around performance, naphthalate-based polyesters offer a high-performance alternative for applications demanding greater durability, thermal resistance, and barrier protection.
Data Presentation
The following tables summarize the key performance data for polyesters derived from this compound and terephthalates.
Table 1: Thermal Properties of Naphthalate vs. Terephthalate-Based Polyesters
| Property | Poly(ethylene 2,7-naphthalate) (PEN-2,7) | Poly(ethylene terephthalate) (PET) | Poly(butylene terephthalate) (PBT) |
| Glass Transition Temperature (Tg) (°C) | 121.8[1][2][3] | ~75 | 22-43 |
| Melting Point (Tm) (°C) | 325-335[1][3] | ~260 | 223 |
| Thermal Stability (Char Yield at 1000°C, wt%) | 33.4[1][2][3] | Lower than PEN-2,7 | Not specified |
Table 2: Mechanical Properties of Naphthalate vs. Terephthalate-Based Polyesters
| Property | Poly(ethylene 2,7-naphthalate) (PEN-2,7) | Poly(ethylene terephthalate) (PET) | Poly(butylene terephthalate) (PBT) |
| Tensile Strength (MPa) | ~108.6 | 55-75 | 50-60 |
| Young's Modulus (GPa) | ~1.86 | 2.8-3.1 | 2.3-2.8 |
| Elongation at Break (%) | Not specified | 30-300 | 50-300 |
Table 3: Barrier Properties of Naphthalate vs. Terephthalate-Based Polyesters
| Property | Poly(ethylene 2,7-naphthalate) (PEN-2,7) | Poly(ethylene terephthalate) (PET) |
| Oxygen Permeability (barrer) | <0.0034[1][2][3] | 0.0108[1][2][3] |
Note: Data for Poly(butylene 2,7-naphthalate) (PBN-2,7) is limited in the reviewed literature. General trends for poly(butylene naphthalate) suggest superior properties compared to PBT.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting point (Tm), and thermal stability of the polyesters.
Standard: Based on ASTM E1356 and ISO 11358.[1][5][6][7][8][9][10][11]
Procedure:
-
DSC for Tg and Tm: A sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[7] The heat flow to the sample is measured relative to an empty reference pan. The glass transition is observed as a step change in the heat flow, and the melting point is observed as an endothermic peak.
-
TGA for Thermal Stability: A sample of the polymer (10-20 mg) is placed in a tared TGA pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[5] The weight of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition. The char yield is the percentage of the initial mass remaining at a high temperature (e.g., 1000°C).[1][2][3]
Mechanical Testing: Tensile Properties
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polyester films.
Standard: Based on ASTM D882 for thin plastic sheeting.[12][13][14][15][16]
Procedure:
-
Specimen Preparation: Thin films of the polyesters are cast from a solution or melt-pressed. The films are cut into a dumbbell shape with specified dimensions.[17]
-
Testing: The specimens are mounted in the grips of a universal testing machine. The sample is pulled at a constant rate of crosshead displacement until it fractures.[12][14] The force and displacement are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Barrier Property Testing: Gas Permeability
Objective: To measure the rate of gas transmission through the polyester films.
Standard: Based on ASTM D1434.[18][19][20][21][22]
Procedure:
-
Film Mounting: A film sample is sealed between two chambers of a permeability cell.
-
Gas Introduction: A test gas (e.g., oxygen) is introduced into the high-pressure chamber, while the low-pressure chamber is initially evacuated or purged with a carrier gas.
-
Permeation Measurement: The amount of test gas that permeates through the film into the low-pressure chamber over a specific period is measured. This can be done using a pressure transducer (manometric method) or by detecting the gas concentration with a sensor (volumetric method).[18][19]
-
Calculation: The gas transmission rate (GTR) is calculated and often reported in Barrer units.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthesis of naphthalate and terephthalate-based polyesters and a typical experimental workflow for their comparison.
Caption: Synthesis of Naphthalate and Terephthalate Polyesters.
Caption: Experimental Workflow for Polyester Comparison.
References
- 1. infinitalab.com [infinitalab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. WO2016020937A2 - Modified polybutylene naphthalate for improved performance and process of making thereof - Google Patents [patents.google.com]
- 5. matestlabs.com [matestlabs.com]
- 6. skybearstandards.com [skybearstandards.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. infinitalab.com [infinitalab.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. scribd.com [scribd.com]
- 11. Differential Scanning Calorimetry (DSC) Testing - Charter Coating [chartercoating.com]
- 12. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 13. infinitalab.com [infinitalab.com]
- 14. micomlab.com [micomlab.com]
- 15. matestlabs.com [matestlabs.com]
- 16. zwickroell.com [zwickroell.com]
- 17. specialchem.com [specialchem.com]
- 18. global.saicheng.cn [global.saicheng.cn]
- 19. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]
- 20. eurolab.net [eurolab.net]
- 21. store.astm.org [store.astm.org]
- 22. ASTM D1434 Standard Test Method For Testing Gas Permeability Characteristics Of Plastic Film And Sheeting [gbpitester.com]
Safety Operating Guide
Proper Disposal of Dimethyl 2,7-Naphthalenedicarboxylate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential logistical and safety information for the proper disposal of Dimethyl 2,7-Naphthalenedicarboxylate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Procedures
This compound, while not classified under any specific hazard class according to available safety data for related isomers, should be handled with standard laboratory precautions.[1] Proper disposal requires adherence to local, state, and federal regulations. The primary recommended disposal method for this compound is through a licensed waste disposal company.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste to prevent unknown reactions.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
-
-
Consult Safety Data Sheet (SDS):
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the contractor with the SDS for this compound.
-
-
Alternative Disposal Method (where permissible):
-
In some jurisdictions, and with the appropriate incinerator, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by trained personnel at a licensed facility.
-
-
Container Disposal:
-
Dispose of the empty container as unused product in accordance with all applicable regulations.[6]
-
Summary of Key Disposal and Safety Information
| Parameter | Information | Source |
| Common Disposal Method | Entrust to a licensed waste disposal company. | TCI AMERICA SDS[6] |
| Alternative Method | Incineration with a combustible solvent (requires specialized facility). | TCI AMERICA SDS[6] |
| Regulatory Compliance | Generator's responsibility to comply with Federal, State, and Local regulations. | TCI AMERICA SDS[6] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | General Laboratory Practice |
| Hazard Classification | Not classified as hazardous (based on related isomers). | TCI EUROPE N.V. SDS[1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on available safety data for this compound and its isomers. It is imperative to consult the official Safety Data Sheet (SDS) from your supplier and adhere to all applicable local, state, and federal regulations for chemical disposal.
References
Essential Safety and Operational Protocols for Handling Dimethyl 2,7-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Storage, and Disposal
This document provides immediate and essential safety and logistical information for the handling of Dimethyl 2,7-Naphthalenedicarboxylate. Given the limited availability of a specific Safety Data Sheet (SDS) for this isomer, the following guidance is based on the safety data for the closely related compound, Dimethyl 2,6-Naphthalenedicarboxylate, and general best practices for handling aromatic esters in a laboratory setting.[1][2][3] Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and mitigate risks when handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] | Protects against potential splashes of the chemical or solvents, which could cause eye irritation.[5][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile).[1][7] It is advisable to consult the glove manufacturer's compatibility chart.[1] | Prevents direct skin contact with the compound. Disposable nitrile gloves offer good protection for incidental contact.[4] |
| Body | A fully buttoned lab coat is required.[1] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[1] | Protects skin and personal clothing from contamination. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] If nuisance levels of dust are present, a NIOSH-approved N95 or P1 dust mask may be used.[2] | Minimizes the inhalation of any dust or vapors. |
| Feet | Closed-toe shoes are mandatory in the laboratory.[1] | Protects feet from spills and falling objects. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk and ensuring the integrity of the experiment.
A. Preparation:
-
Work Area Assessment: Ensure the laboratory is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.[8]
-
Emergency Equipment: Confirm that safety showers and eyewash stations are accessible and in good working order.[1]
-
Gather Materials: Assemble all necessary equipment and reagents before commencing work.
B. Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Controlled Environment: All handling of the compound should occur within a chemical fume hood to control potential exposure.[8]
-
Avoid Dust Formation: When handling the solid, use gentle scooping techniques to minimize the generation of airborne dust.[2][8]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Container Management: Keep containers of this compound tightly closed when not in use.[2]
C. Post-Handling:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
PPE Removal: Properly remove and dispose of contaminated PPE.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]
III. Emergency Procedures: Spill and First Aid
A. Spill Response:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal.[2][3] Avoid creating dust.
-
Cleaning: Clean the spill area thoroughly.
B. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2][3]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][9] Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[2][3]
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.
A. Waste Collection:
-
Collect all waste materials containing this compound, including contaminated consumables like gloves and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.[8][10]
B. Waste Segregation:
-
Do not mix this waste with other incompatible waste streams.
C. Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mtu.edu [mtu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
